4-fluoro-3,5-dimethyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNQRHRCODJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598561 | |
| Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57160-76-6 | |
| Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-fluoro-3,5-dimethyl-1H-pyrazole
CAS Number: 57160-76-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-fluoro-3,5-dimethyl-1H-pyrazole, a key fluorinated heterocyclic intermediate. It details the compound's physicochemical properties, a validated synthesis protocol, and its significant application as a precursor in the development of novel therapeutics, particularly GABAA receptor modulators.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its identification, purification, and use in subsequent synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 57160-76-6 | [1][2][3] |
| Molecular Formula | C₅H₇FN₂ | [1][2] |
| Molecular Weight | 114.12 g/mol | [1][2] |
| Physical Form | Pale yellow crystals | [4] |
| Melting Point | 107-109 °C | [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.61 (br s, 1H, NH), 2.26 (s, 6H, CH₃) | [4] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 143.5 (d, ¹JCF=239.8 Hz, C-4), 129.6 (br s, C-3/C-5), 9.1 (d, ³JCF=2.9 Hz, CH₃) | [4] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -183.4 (s) | [4] |
| Mass Spectrometry (EI+) | m/z: 114.1 ([M]⁺, 100%), 113.0 (82%) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved through the cyclocondensation of a fluorinated diketone with hydrazine. The following sections provide detailed experimental protocols for its synthesis and its subsequent use in preparing advanced intermediates for drug discovery.
A validated method for synthesizing the title compound involves a two-step continuous flow process starting from pentane-2,4-dione.[4] The intermediate, 3-fluoropentane-2,4-dione, is generated in situ and immediately reacted with hydrazine to yield the final product.
Experimental Protocol:
-
Reactor Setup: A continuous flow reactor system is assembled, equipped with mass flow controllers for gases and syringe pumps for liquid reagents. The reactor is configured to first mix a solution of the diketone with fluorine gas, followed by the introduction of a hydrazine solution at a T-mixer.
-
Reagent Preparation:
-
Solution A: Pentane-2,4-dione (1.0 mmol) is dissolved in acetonitrile (4 mL).
-
Solution B: Hydrazine hydrate (1.5 mmol) is dissolved in ethanol (4 mL).
-
Gas: A mixture of 10% fluorine in nitrogen is used.
-
-
Reaction Execution:
-
Solution A is introduced into the flow system at a rate of 2 mL/h.
-
The fluorine/nitrogen gas mixture is simultaneously introduced at a flow rate of 8 mL/min to achieve in situ fluorination of the diketone.
-
The resulting stream containing 3-fluoropentane-2,4-dione is then mixed with Solution B, which is introduced at a rate of 2 mL/h.
-
-
Work-up and Purification:
-
The output from the reactor is collected in water.
-
The aqueous mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution (30 mL) and water (30 mL).
-
The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by column chromatography on silica gel (eluent: 1:1 hexane/ethyl acetate) to yield this compound.
-
Yield: 66%.[4]
-
This compound serves as a building block for more complex heterocyclic systems. After conversion to an aminopyrazole derivative (a common synthetic step not detailed here), it can be used to construct fused ring systems like pyrazolo[1,5-a]quinazolines, which are potent GABAA receptor modulators.
Experimental Protocol (General):
-
Cyclocondensation: A solution of a 5-aminopyrazole precursor (1.0 eq) and a suitable 1,3-bielectrophile, such as an ethoxymethylenemalononitrile derivative (1.1 eq), in glacial acetic acid or DMF is heated to reflux for 4-8 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude pyrazolo[1,5-a]quinazoline product.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the purified compound.
Application in Drug Development: GABAA Receptor Modulation
The primary application of this compound in drug discovery is as a key intermediate for the synthesis of novel cinnoline and pyrazolo[1,5-a]quinazoline compounds.[1][5] These resulting molecules are often investigated as allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, a critical target for treating anxiety, epilepsy, and other neurological disorders.
The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability. Compounds derived from pyrazole intermediates can bind to allosteric sites on the receptor (distinct from the GABA binding site), enhancing (positive allosteric modulator) or reducing (negative allosteric modulator) the effect of GABA.
References
Technical Guide: Physicochemical Properties of 4-Fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-fluoro-3,5-dimethyl-1H-pyrazole (CAS No. 57160-76-6). This fluorinated heterocyclic compound is a valuable reagent in synthetic chemistry, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical research. This document collates available data on its properties, provides detailed experimental protocols for its synthesis, and includes spectral data for its characterization.
Core Physicochemical Properties
Quantitative experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the basic molecular information and predicted properties. Researchers are advised to determine these properties experimentally for their specific applications.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₅H₇FN₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 114.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 57160-76-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Predicted LogP | Not Available | - |
| Predicted pKa | Not Available | - |
| Predicted Solubility | Not Available | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
Synthesis and Characterization
The primary route for the synthesis of this compound involves the cyclocondensation of 3-fluoropentane-2,4-dione with hydrazine.
Experimental Protocols
2.1.1. Synthesis of 3-Fluoropentane-2,4-dione (Precursor)
-
General Procedure: A solution of pentane-2,4-dione in a suitable solvent (e.g., acetonitrile) is treated with a fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
2.1.2. Synthesis of this compound
The synthesis of the title compound is achieved through the reaction of 3-fluoropentane-2,4-dione with hydrazine hydrate.
-
Experimental Protocol: To a solution of 3-fluoropentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, hydrazine hydrate (1.0-1.2 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel or recrystallization.
Spectral Data for Characterization
While specific spectral data for this compound is not provided in the search results, the following are the expected characteristic spectral features based on its structure and data from analogous compounds.
Table 2: Expected Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the N-H proton. - A singlet for the two equivalent methyl groups (C₃-CH₃ and C₅-CH₃). |
| ¹³C NMR | - Signals for the two equivalent methyl carbons. - Signals for the C₃ and C₅ carbons of the pyrazole ring. - A signal for the C₄ carbon, showing coupling to the fluorine atom (¹JCF). |
| ¹⁹F NMR | - A singlet corresponding to the fluorine atom at the C₄ position. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 114.12. |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration. - C-H stretching vibrations for the methyl groups around 2900-3000 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. - A C-F stretching vibration. |
Experimental Workflows
The synthesis of this compound can be visualized as a two-step process.
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
This compound serves as a versatile building block in organic synthesis. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of derivative compounds. It is primarily used as a reagent in the synthesis of:
-
Fluorinated Pyrazole Derivatives: For use in the development of new pharmaceuticals and agrochemicals.[1]
-
Novel Cinnoline Compounds: Which have been investigated as GABAA receptor modulators.[1]
Conclusion
This compound is a valuable fluorinated heterocyclic compound with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are limited, this guide provides the foundational knowledge of its synthesis and expected characteristics. Further experimental investigation is encouraged to fully elucidate its properties for broader applications in research and development.
References
An In-depth Technical Guide to the Solubility of 4-fluoro-3,5-dimethyl-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-fluoro-3,5-dimethyl-1H-pyrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its solubility determination. It includes a discussion of the predicted solubility based on molecular structure, a detailed experimental protocol for solubility measurement, and a template for data presentation. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies and effectively integrate this compound into their research and development workflows.
Introduction to this compound
This compound is a fluorinated derivative of pyrazole. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common scaffold in pharmaceutical compounds due to its diverse biological activities. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and materials science.
Predicted Solubility Profile
-
Molecular Structure: The molecule possesses both polar and non-polar characteristics. The pyrazole ring with its two nitrogen atoms can participate in hydrogen bonding (as a donor via the N-H group and as an acceptor via the lone pair on the other nitrogen). The methyl groups and the fluorine atom contribute to its lipophilicity.
-
Polar Solvents: Due to the presence of the N-H group and the nitrogen atoms, this compound is expected to exhibit some solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide - DMSO). The ability of the pyrazole ring to form hydrogen bonds will facilitate dissolution in these solvents.
-
Non-Polar Solvents: The presence of the dimethyl groups and the fluorine atom suggests that it may also have some solubility in less polar solvents like dichloromethane and ethyl acetate. However, it is expected to have limited solubility in highly non-polar solvents such as hexane and toluene.
The overall solubility will be a balance between the energy required to break the crystal lattice of the solid solute and the energy released upon solvation of the solute molecules by the solvent molecules.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such data.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| [Add other solvents as needed] |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[1][2][3][4][5]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker with a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.
Analytical Method Development (Example: UV-Vis Spectroscopy)
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank). The equation of the line (Beer-Lambert Law) will be used to determine the concentration of the unknown samples.[6]
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding and a practical framework for determining the solubility of this compound in organic solvents. By following the outlined protocols, researchers can generate reliable data to support their scientific endeavors.
References
Theoretical Exploration of 4-fluoro-3,5-dimethyl-1H-pyrazole: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive theoretical overview of 4-fluoro-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive dedicated research on this specific molecule, this document synthesizes available data from studies on structurally analogous compounds to project its structural, vibrational, and electronic properties. This guide is intended to serve as a foundational resource to stimulate and inform further experimental and computational investigation.
Introduction
Synthesis and Spectroscopic Characterization
The synthesis of this compound has been reported via the cyclization of a fluorinated diketone with hydrazine.[1] A common synthetic route involves the direct fluorination of a 1,3-diketone followed by condensation with a hydrazine derivative.
A general workflow for the synthesis is depicted below:
Computational Methodology
The projected theoretical data presented in this guide are based on Density Functional Theory (DFT), a widely used computational method for studying the electronic structure of molecules.[2] The B3LYP functional combined with the 6-311+G** basis set is a common and reliable choice for calculations on pyrazole derivatives and is the basis for the extrapolated data.[3][4]
A typical computational workflow for the theoretical analysis of this molecule would be as follows:
Projected Theoretical Data
The following tables summarize the projected quantitative data for this compound based on DFT calculations of analogous compounds.
Molecular Geometry
The introduction of a fluorine atom at the 4-position is expected to have a minor impact on the overall geometry of the pyrazole ring. The bond lengths and angles are projected based on studies of similar pyrazole derivatives.
| Parameter | Projected Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-C3 | 1.33 |
| C3-C4 | 1.40 |
| C4-C5 | 1.39 |
| C5-N1 | 1.34 |
| C4-F | 1.36 |
| C3-C(CH3) | 1.50 |
| C5-C(CH3) | 1.50 |
| **Bond Angles (°) ** | |
| N1-N2-C3 | 112 |
| N2-C3-C4 | 107 |
| C3-C4-C5 | 105 |
| C4-C5-N1 | 108 |
| C5-N1-N2 | 118 |
| F-C4-C3 | 127 |
| F-C4-C5 | 128 |
Vibrational Frequencies
The vibrational spectrum is a key fingerprint of a molecule. The projected frequencies for some of the most characteristic vibrational modes are listed below. These are based on DFT calculations and experimental data for 3,5-dimethyl pyrazole and other fluorinated heterocycles.[4][5]
| Vibrational Mode | Projected Wavenumber (cm⁻¹) |
| N-H Stretch | 3450 - 3500 |
| C-H Stretch (Aromatic) | 3100 - 3150 |
| C-H Stretch (Methyl) | 2950 - 3000 |
| C=N Stretch | 1580 - 1620 |
| C=C Stretch | 1500 - 1550 |
| C-F Stretch | 1100 - 1150 |
| Ring Deformation | 800 - 900 |
Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic transitions.
| Property | Projected Value |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.0 to -1.5 eV |
| HOMO-LUMO Gap | 5.0 to 6.0 eV |
| Dipole Moment | 2.0 to 2.5 D |
The logical relationship between the molecular structure and its projected properties is illustrated below:
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the electrophilic fluorination of 3,5-dimethyl-1H-pyrazole.[6][7]
-
Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole in a suitable aprotic solvent (e.g., acetonitrile).
-
Addition of Fluorinating Agent: Add an electrophilic fluorinating agent, such as Selectfluor™, to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Computational Details
The following protocol outlines the steps for a comprehensive theoretical study using DFT.
-
Molecular Modeling: Build the initial 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using DFT with the B3LYP functional and the 6-311+G** basis set.
-
Frequency Calculation: At the same level of theory, perform a vibrational frequency analysis to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: From the optimized geometry, calculate the HOMO and LUMO energies, molecular electrostatic potential (MEP), and other electronic properties.
-
NBO Analysis: Conduct a Natural Bond Orbital (NBO) analysis to investigate charge distribution, hyperconjugative interactions, and donor-acceptor interactions within the molecule.
Conclusion
This technical guide provides a foundational theoretical understanding of this compound by leveraging data from analogous compounds. The projected geometric, vibrational, and electronic properties suggest a stable molecule with characteristics typical of fluorinated pyrazoles. It is our hope that this synthesized information will serve as a valuable starting point for researchers and scientists in the fields of medicinal chemistry and materials science, and will encourage further dedicated experimental and computational studies to validate and expand upon these projections.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and computational studies on 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methoxy]phthalonitrile and synthesis and spectroscopic characterization of its novel phthalocyanine magnesium(II) and tin(II) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
The Ascendant Role of Fluorinated Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the pyrazole scaffold has unlocked a new frontier in medicinal chemistry, yielding derivatives with profound and diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of fluorinated pyrazole derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. Through a comprehensive review of current literature, this document consolidates quantitative biological data, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows central to understanding the mechanism of action and evaluation of these promising therapeutic agents. The strategic use of fluorination to enhance metabolic stability, binding affinity, and lipophilicity is a recurring theme, underscoring its importance in the design of next-generation therapeutics.
Introduction: The Fluorine Advantage in Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of fluorine atoms into this heterocyclic system can dramatically alter its physicochemical properties, often leading to enhanced biological activity.[1][3] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds contribute to improvements in metabolic stability, binding affinity to target proteins, and membrane permeability.[3] These attributes have propelled the investigation of fluorinated pyrazole derivatives across a wide spectrum of therapeutic areas.
Anticancer Activity of Fluorinated Pyrazole Derivatives
Fluorinated pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5][6][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative fluorinated pyrazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Pyrazole Chalcone | MCF-7 (Breast) | - | [5] |
| 2 | Pyrazole Chalcone | HeLa (Cervical) | 4.94 | [5] |
| 3 | Pyrazole-Imide Hybrid | A-549 (Lung) | 3.22 | [8] |
| 4 | Pyrazole-Imide Hybrid | HCT-8 (Colon) | - | [8] |
| 5 | Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 | [9] |
| 6 | Pyrazole-Indole Hybrid | A549 (Lung) | - | [9] |
| 7a | Pyrazole-Thiadiazole | A549 (Lung) | 5.176 | [10] |
| 7b | Pyrazole-Thiadiazole | A549 (Lung) | 1.537 | [10] |
| L2 | 3,5-disubstituted pyrazole | CFPAC-1 (Pancreatic) | 61.7 | [11][12] |
| L3 | 3,5-disubstituted pyrazole | MCF-7 (Breast) | 81.48 | [11] |
Key Signaling Pathways in Anticancer Activity
Fluorinated pyrazoles often exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways.
2.2.1. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain fluorinated compounds have been designed as PI3K inhibitors.[13]
Caption: PI3K/Akt signaling pathway and the inhibitory action of fluorinated pyrazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[11][12]
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated pyrazole derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours.[11][12]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[10]
Antimicrobial Activity of Fluorinated Pyrazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated pyrazole derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.[1][14]
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected fluorinated pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 4b | Pyrazole-Dihydropyrimidinone | S. aureus (MRSA) | 12.5 | [2][14] |
| 4c | Pyrazole-Dihydropyrimidinone | S. aureus (MRSA) | 6.25 | [2][14] |
| H9 | Pyrazole Aldehyde | S. sclerotiorum | - | [15] |
| H7 | Pyrazole Aldehyde | S. sclerotiorum | - | [15] |
| 11 | 3,5-Bis(trifluoromethyl)phenyl-pyrazole | S. aureus | 1 | [16] |
| 28 | 3,5-Bis(trifluoromethyl)phenyl-pyrazole | S. aureus | 0.25 | [16] |
| 29 | 3,5-Bis(trifluoromethyl)phenyl-pyrazole | S. aureus | 1 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Detailed Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The fluorinated pyrazole derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity of Fluorinated Pyrazole Derivatives
Chronic inflammation is a key pathological feature of numerous diseases. Fluorinated pyrazole derivatives have shown significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators and enzymes like cyclooxygenases (COX).[17][18]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo and in vitro anti-inflammatory activity of notable fluorinated pyrazole derivatives.
| Compound ID | Derivative Class | Assay | Activity | Reference |
| FR140423 | 1,5-Diphenylpyrazole | Carrageenan-induced paw edema (rat) | ED50 = 2.6 mg/kg | [14] |
| FR140423 | 1,5-Diphenylpyrazole | Adjuvant-induced arthritis (rat) | ED50 = 0.31 mg/kg | [14] |
| Celecoxib | 1,5-Diarylpyrazole | COX-2 Inhibition | IC50 = 0.04 µM | [19] |
| 3b | Trifluoromethyl-pyrazole-carboxamide | COX-1 Inhibition | IC50 = 0.46 µM | [20][21] |
| 3g | Trifluoromethyl-pyrazole-carboxamide | COX-2 Inhibition | IC50 = 2.65 µM | [20][21] |
| PMPH | Pyrazole-based hydrazone | BSA Denaturation | - | [22] |
| 4F-PMPH | Fluorinated pyrazole-based hydrazone | BSA Denaturation | - | [22] |
Key Signaling Pathways in Anti-inflammatory Activity
4.2.1. Cyclooxygenase (COX) Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several fluorinated pyrazole derivatives are potent and selective COX-2 inhibitors.[17][20]
Caption: Inhibition of the COX-2 pathway by fluorinated pyrazole derivatives to reduce inflammation.
4.2.2. p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the production of pro-inflammatory cytokines. Inhibition of p38α kinase is a promising strategy for the treatment of inflammatory diseases.
Caption: The p38 MAPK signaling cascade and its inhibition by fluorinated pyrazole derivatives.
Experimental Protocols for Anti-inflammatory Activity
4.3.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[3][23]
Detailed Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The fluorinated pyrazole derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.[15]
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.[2][15]
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[2]
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
4.3.2. In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with the fluorinated pyrazole derivative or a control inhibitor for a specific time.[5]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or other suitable methods.[5]
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.
4.3.3. In Vitro p38α Kinase Assay
This assay determines the inhibitory activity of a compound against the p38α kinase.
Detailed Methodology:
-
Reagents: The assay typically includes recombinant p38α kinase, a specific substrate (e.g., ATF2), and ATP.[24]
-
Reaction Setup: The kinase, substrate, and the fluorinated pyrazole derivative are incubated in a reaction buffer.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and stopped after a defined period.
-
Detection: The amount of phosphorylated substrate is measured, often using a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[17][25][26]
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.
Conclusion and Future Perspectives
Fluorinated pyrazole derivatives represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine has consistently led to the enhancement of their biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications. The data and protocols presented in this guide highlight the significant potential of these compounds as therapeutic agents. Future research should continue to explore the structure-activity relationships of fluorinated pyrazoles to design more potent and selective drug candidates. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical practice. The continued development of innovative synthetic methodologies will also play a pivotal role in expanding the chemical space of fluorinated pyrazoles, paving the way for the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p38 alpha Kinase Enzyme System Application Note [promega.sg]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thieme-connect.de [thieme-connect.de]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 25. promega.com [promega.com]
- 26. p38 alpha Kinase Enzyme System [promega.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 4-fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on 4-fluoro-3,5-dimethyl-1H-pyrazole is not extensively documented in publicly available literature, the broader class of pyrazole and fluorinated pyrazole derivatives has garnered significant attention in medicinal chemistry. These compounds exhibit a wide range of biological activities, suggesting that this compound could hold therapeutic potential across various disease areas.[1][2][3][4][5] This technical guide will, therefore, extrapolate the potential therapeutic targets of this compound based on the known activities of structurally similar compounds. The introduction of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[6][7][8][9]
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This core structure is present in several clinically approved drugs.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[10][11]
Potential Therapeutic Areas and Molecular Targets
Based on the activities of related pyrazole derivatives, this compound could potentially target pathways involved in inflammation, cancer, infectious diseases, and neurological disorders.
Anti-inflammatory and Analgesic Activity
Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents.[1][2] Some pyrazole-containing drugs, such as celecoxib and phenylbutazone, function as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[2][3]
Potential Targets:
-
Cyclooxygenase (COX-1 and COX-2): Inhibition of these enzymes would reduce the production of prostaglandins, which are pro-inflammatory and pain-sensitizing molecules.
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Some pyrazole derivatives have been shown to inhibit the production of these pro-inflammatory cytokines.[1]
Quantitative Data on Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target | IC50/EC50 | Reference Compound | Activity |
| 1,3,4-trisubstituted pyrazoles | COX-2 | Varies | Diclofenac | ≥84.2% inhibition in carrageenan-induced paw edema |
| 3,5-diaryl pyrazoles | TNF-α, IL-6 | Not specified | Not specified | Active inhibition |
Signaling Pathway for COX Inhibition
Caption: Potential inhibition of the cyclooxygenase pathway by this compound.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[4][11][12] The substitution pattern on the pyrazole ring plays a crucial role in determining the specific anticancer mechanism.[4]
Potential Targets:
-
Protein Kinases (e.g., EGFR, CDK, BTK): Many pyrazole-containing compounds act as kinase inhibitors, disrupting signaling pathways that are critical for cancer cell proliferation and survival.[4][11]
-
Tubulin: Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]
-
DNA and Topoisomerase: Some derivatives can interact with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[11]
Quantitative Data on Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cell Line | IC50 | Mechanism of Action |
| Pyrazolo[4,3-c]pyridines | MCF-7, HepG2 | 1.937 µg/mL, 3.695 µg/mL | PI3K/AKT and MARK/ERK inhibition |
| Thiazole-pyrazole hybrids | MCF-7 | 10.21 - 14.32 µM | Cytotoxicity |
Experimental Workflow for Anticancer Drug Screening
Caption: A general workflow for evaluating the anticancer potential of a novel compound.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is also found in compounds with significant antimicrobial and antifungal properties.[1][13][14][15] These compounds can act through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall integrity. Fluorinated pyrazoles, in particular, have shown promise as potent antifungal agents.[7]
Potential Targets:
-
Bacterial and Fungal Enzymes: Inhibition of enzymes crucial for microbial survival, such as those involved in DNA replication or cell wall synthesis.
-
Ergosterol Biosynthesis: In fungi, inhibition of this pathway would disrupt cell membrane integrity.
Quantitative Data on Antimicrobial/Antifungal Activity of Pyrazole Derivatives
| Compound Class | Organism | MIC/EC50 | Standard Drug |
| Nitrofuran-containing pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Varies | Furacin, Fluconazole |
| Pyrazole analogues with aryl OCF3 | F. graminearum | 0.0530 µM | Pyraclostrobin |
Neuroprotective and MAO Inhibitory Activity
Certain pyrazoline derivatives have been investigated for their potential in treating neurodegenerative disorders.[16] One of the key targets in this area is monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
Potential Targets:
-
Monoamine Oxidase (MAO-A and MAO-B): Inhibition of MAO can increase the levels of neurotransmitters like serotonin and dopamine, which may be beneficial in conditions such as depression and Parkinson's disease.[17]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[16]
-
Opioid Receptors and Acid-Sensing Ion Channels (ASIC-1α): Activation of opioid receptors and blockage of ASIC-1α have been associated with the antinociceptive effects of some pyrazole compounds.[18]
Logical Relationship of MAO Inhibition
Caption: The potential role of this compound in modulating neurotransmitter levels.
Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies for assessing the activities discussed.
In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 activity.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference inhibitor (e.g., celecoxib).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, incubate the enzyme with the test compound or reference inhibitor for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the product formation using the detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
MTT Cell Viability Assay
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization buffer (e.g., DMSO), test compound.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
MAO-Glo Assay
-
Objective: To measure the inhibitory activity of the test compound against MAO-A and MAO-B.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, MAO substrate, luciferin detection reagent, test compound, and reference inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
Procedure:
-
Incubate the MAO enzyme with the test compound or reference inhibitor.
-
Add the MAO substrate to initiate the reaction. The reaction produces a derivative that is converted to luciferin.
-
Add the luciferin detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence. A decrease in signal indicates MAO inhibition.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable diversity of biological activities. Although direct experimental data for this compound is lacking, the extensive research on related fluorinated pyrazoles provides a strong rationale for investigating its potential as a therapeutic agent. Future research should focus on the synthesis of this compound and its evaluation in a battery of in vitro and in vivo assays to elucidate its specific therapeutic targets and potential clinical applications. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for such an investigation.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
The Advent of a Fluorinated Scaffold: A Technical Guide to the Discovery and History of 4-Fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Within the vast landscape of heterocyclic chemistry, pyrazoles represent a privileged scaffold due to their diverse biological activities. The fusion of these two key areas, through the synthesis of fluorinated pyrazoles, has yielded numerous successful drugs and agrochemicals. This technical guide delves into the discovery and history of a specific, yet important, building block: 4-fluoro-3,5-dimethyl-1H-pyrazole . While a definitive "first synthesis" report remains elusive in publicly accessible literature, this document consolidates the earliest detailed synthetic protocols, spectroscopic characterization, and the scientific context surrounding this valuable compound.
A Modern Synthesis: Continuous Flow Chemistry
A significant milestone in the synthesis of this compound was documented in a 2011 publication by Breen et al. This work introduced a continuous gas/liquid-liquid/liquid flow process for the preparation of 4-fluoropyrazole derivatives, showcasing a modern and efficient approach to the synthesis of this compound class. The synthesis of this compound, in this context, is achieved through a two-step sequence initiated by the direct fluorination of a diketone precursor.
Key Experimental Protocol: Continuous Flow Synthesis
The experimental setup for the continuous flow synthesis of this compound involves the sequential reaction of pentane-2,4-dione with elemental fluorine followed by cyclization with hydrazine.
Step 1: In situ generation of 3-fluoro-pentane-2,4-dione
A solution of pentane-2,4-dione in a suitable solvent is introduced into a gas-liquid flow reactor. Concurrently, a stream of 10% fluorine gas in nitrogen is passed through the reactor. The reaction is typically carried out at ambient temperature. The efficient mixing and high surface area to volume ratio in the flow reactor allows for a safe and controlled direct fluorination of the diketone, yielding 3-fluoro-pentane-2,4-dione in the reaction stream.
Step 2: Cyclization to form this compound
The output stream from the first reactor, containing the in situ generated 3-fluoro-pentane-2,4-dione, is then directly mixed with a solution of hydrazine hydrate. This mixture is passed through a heated coil reactor to facilitate the cyclization reaction, which proceeds via a condensation mechanism to form the final this compound product. The product stream is then collected for purification.
Experimental Workflow: Continuous Flow Synthesis
Caption: Continuous flow synthesis of this compound.
Physicochemical and Spectroscopic Data
The isolation and characterization of this compound (CAS Number: 57160-76-6) have been reported, providing essential data for its identification and use in further synthetic applications.
| Property | Value |
| Molecular Formula | C₅H₇FN₂ |
| Molecular Weight | 114.12 g/mol |
| CAS Number | 57160-76-6 |
| Appearance | White to off-white solid or powder |
| Melting Point | 105-110 °C |
Table 1: Physicochemical Properties of this compound.
Spectroscopic analysis is crucial for the unambiguous identification of the compound. The following data has been reported:
| Spectroscopic Data | Observed Chemical Shifts (δ) / Signals |
| ¹H NMR (CDCl₃) | δ 9.7 (br s, 1H, NH), 2.2 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃) | δ 140.1 (d, J = 12.5 Hz), 127.4 (d, J = 240 Hz), 10.1 (d, J = 3.8 Hz) |
| ¹⁹F NMR (CDCl₃) | δ -166.4 (s) |
Table 2: NMR Spectroscopic Data for this compound.
Historical Context and Applications in Drug Discovery
While the precise moment of discovery for this compound is not clearly documented in early literature, its emergence is intrinsically linked to the broader interest in fluorinated pyrazoles within the pharmaceutical and agrochemical industries. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.
The introduction of a fluorine atom at the 4-position of the pyrazole ring, particularly when flanked by methyl groups at the 3- and 5-positions, offers a unique combination of electronic and steric properties. This substitution pattern can influence the molecule's interaction with biological targets and its metabolic fate. Although specific drugs containing the this compound moiety are not prominently marketed, this scaffold serves as a valuable building block in the synthesis of more complex molecules. Its utility is noted in patent literature as an intermediate for the preparation of compounds targeting a range of biological pathways. For instance, fluorinated pyrazoles are investigated for their potential as kinase inhibitors, modulators of G-protein coupled receptors, and as agents in crop protection.
The logical relationship for the utility of this compound in drug discovery can be visualized as a progression from a fundamental building block to a potential therapeutic agent.
Logical Flow in Drug Discovery
Caption: Role of this compound in drug discovery.
Conclusion
This compound stands as a testament to the ongoing evolution of synthetic chemistry and its impact on the life sciences. While its own history of discovery is not extensively detailed, its significance is underscored by the development of modern synthetic methodologies, such as continuous flow chemistry, for its efficient production. The well-characterized physicochemical and spectroscopic properties of this compound make it a reliable and valuable building block for researchers in both academic and industrial settings. As the quest for novel and improved therapeutic agents and agrochemicals continues, the strategic use of fluorinated scaffolds like this compound will undoubtedly play a crucial role in shaping the future of drug discovery and development.
Technical Guide: Safety and Handling of 4-fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and key experimental protocols for 4-fluoro-3,5-dimethyl-1H-pyrazole (CAS No: 57160-76-6). The information is intended to support its safe use in research and development settings.
Chemical and Physical Properties
This compound is a fluorinated heterocyclic compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 57160-76-6 | [1] |
| Molecular Formula | C₅H₇FN₂ | [1] |
| Molecular Weight | 114.12 g/mol | [1] |
| Appearance | Pale yellow crystals / Powder | [1][2] |
| Melting Point | 105-110 °C | [1] |
| Purity | 95% | [1] |
| InChI Key | MBXNQRHRCODJIU-UHFFFAOYSA-N | [1] |
Safety and Hazard Information
It is imperative to handle this compound with appropriate caution. The compound is classified with GHS07 for potential hazards.[1]
| Hazard Category | GHS Classification |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Handling and Storage
Handling:
-
Do not handle until all safety precautions have been read and understood.
-
Ensure good ventilation of the work station.
-
Do not breathe dust, mist, or spray.
-
Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a dry, dark, and well-ventilated place.[3]
-
Keep the container tightly closed.
-
Store at a temperature of 4°C.[1]
Experimental Protocols
Synthesis of this compound via Continuous Flow Reaction
A documented method for the synthesis of this compound involves a continuous gas/liquid-liquid/liquid flow process.[2] This two-step process consists of the direct fluorination of a diketone followed by cyclization with a hydrazine.[2]
Materials and Reagents:
-
Pentane-2,4-dione (1a)
-
Acetonitrile (MeCN)
-
Fluorine gas (10% mixture in Nitrogen)
-
Hydrazine hydrate (3a)
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Equipment:
-
Continuous flow reactor apparatus
-
Gas mass flow controller
-
Mechanized syringe pumps
-
External cryostat
Procedure:
-
Purge the continuous flow reactor with nitrogen.
-
Cool the reactor to 5–10 °C using an external cryostat.
-
Pass a 10% mixture of fluorine in nitrogen through the reactor via Input A at a controlled flow rate (e.g., 8 mL/min).
-
Inject a solution of pentane-2,4-dione (0.10 g, 1.0 mmol) in acetonitrile (4 mL) into the reactor through Input B at a specified flow rate (e.g., 2 mL/h).
-
Simultaneously, inject a solution of hydrazine hydrate (0.07 g, 1.5 mmol) in ethanol (4 mL) through Input C at a specified flow rate (e.g., 2 mL/h).
-
Collect the product mixture in a vessel containing water.
-
Extract the collected mixture with dichloromethane (3 x 30 mL).
-
Wash the combined organic extracts with sodium bicarbonate solution (30 mL) and water (30 mL).
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain a solid residue.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (1:1) as the eluent to yield this compound as pale yellow crystals.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the continuous flow synthesis of this compound.
Caption: Continuous flow synthesis workflow.
Safety Handling Logic
This diagram outlines the logical steps for safely handling this compound.
Caption: Safe handling decision workflow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-fluoro-3,5-dimethyl-1H-pyrazole
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of this compound, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C5H7FN2 |
| Molecular Weight | 114.12 g/mol |
| CAS Number | 57160-76-6 |
Synthesis Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of a fluorinated diketone with a hydrazine derivative. An alternative "late-stage" fluorination method involves the direct fluorination of the pyrazole ring.
Experimental Protocol: Synthesis via Cyclization of a Fluorinated Diketone
This protocol is based on the reaction of 3-fluoropentane-2,4-dione with hydrazine.
Materials:
-
Pentane-2,4-dione
-
Fluorine gas (typically a 10% mixture in Nitrogen)
-
Hydrazine
-
Acetonitrile (solvent)
Methodology:
-
Fluorination of the Diketone: A solution of pentane-2,4-dione in acetonitrile is introduced into a continuous flow reactor. A 10% F2/N2 gas mixture is passed through the reactor to achieve the conversion of pentane-2,4-dione to 3-fluoropentane-2,4-dione.[1]
-
Cyclization Reaction: The in-situ generated 3-fluoropentane-2,4-dione is then mixed with a solution of hydrazine in acetonitrile. To ensure the complete conversion of the fluorodiketone, an excess of hydrazine is typically used.[1]
-
Reaction Quenching and Product Isolation: The reaction mixture is then quenched, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield this compound.
Experimental Protocol: Late-Stage Fluorination
This protocol involves the direct fluorination of 3,5-dimethyl-1H-pyrazole using an electrophilic fluorinating agent.
Materials:
-
3,5-dimethyl-1H-pyrazole
-
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)
-
Acetonitrile (solvent)
Methodology:
-
Reaction Setup: 3,5-dimethyl-1H-pyrazole is dissolved in acetonitrile in a suitable reaction vessel.
-
Addition of Fluorinating Agent: Selectfluor® (1 to 2 equivalents) is added to the solution. The reaction can be carried out at room temperature or heated to facilitate the reaction.[2][3]
-
Reaction Monitoring and Workup: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up, which may involve quenching with water and extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography to afford the desired this compound.[3]
Logical Relationships and Workflows
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via the cyclization of a fluorinated diketone.
Caption: General synthesis workflow for this compound.
Applications in Drug Development
Fluorinated pyrazoles are a significant class of compounds in medicinal chemistry and drug discovery due to the unique properties that the fluorine atom imparts to the molecule, such as increased metabolic stability and binding affinity.[2][4] this compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is utilized in the preparation of novel cinnoline compounds that act as GABAA receptor modulators.[5] The broader class of pyrazole derivatives has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usbio.net [usbio.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
In-Depth Technical Guide to 4-Fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-fluoro-3,5-dimethyl-1H-pyrazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, commercial availability, synthesis protocols, and its role as a precursor to pharmacologically active molecules, particularly as modulators of the GABA-A receptor.
Chemical Properties and Commercial Availability
This compound is a substituted pyrazole with the chemical formula C₅H₇FN₂ and a molecular weight of 114.12 g/mol .[1] Its unique structure, featuring a fluorine atom at the 4-position of the pyrazole ring, imparts distinct physicochemical properties that are of interest in the design of novel therapeutic agents.
Quantitative Data
The following tables summarize the key quantitative data for this compound, compiled from various commercial suppliers.
Table 1: General Chemical Information
| Property | Value | Reference |
| CAS Number | 57160-76-6 | [1][2] |
| Molecular Formula | C₅H₇FN₂ | [1][2] |
| Molecular Weight | 114.12 | [1][2] |
| Appearance | Varies (refer to supplier specifications) | [3] |
Table 2: Supplier Specifications
| Supplier | Purity | Available Quantities | Storage Temperature |
| Santa Cruz Biotechnology | Not specified | Inquire | Room Temperature |
| United States Biological | Highly Purified | Inquire | -20°C[2] |
| LookChem | ≥99% | 100g, 1kg, etc.[3] | Dry, dark, and ventilated place[3] |
Table 3: Physical and Chemical Properties (Data for structurally related 4-fluoro-1H-pyrazole)
| Property | Value |
| Melting Point | 38-40 °C[4] |
| Boiling Point | 193 °C[4] |
| Density | 1.320 g/cm³[4] |
| Flash Point | 70 °C[4] |
Note: Specific physical property data for this compound is limited. The data presented for 4-fluoro-1H-pyrazole can be used as an estimation.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of a fluorinated β-dicarbonyl compound with a hydrazine derivative.
Synthesis of this compound
A common synthetic route involves the reaction of 3-fluoropentane-2,4-dione with hydrazine. The following is a representative experimental protocol:
Experimental Protocol: Synthesis of this compound
-
Reactants: 3-fluoropentane-2,4-dione and hydrazine.
-
Procedure:
-
Dissolve 3-fluoropentane-2,4-dione in a suitable solvent, such as ethanol.
-
Add hydrazine to the solution. An excess of hydrazine may be used to ensure complete conversion.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization reaction.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography, to yield pure this compound.
-
Caption: Synthetic workflow for this compound.
Role in Drug Discovery: GABAA Receptor Modulation
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is used in the preparation of novel cinnoline compounds that act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2]
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[5] Allosteric modulators of the GABA-A receptor are a major class of drugs used to treat anxiety, insomnia, and seizure disorders.[6][7]
GABAA Receptor Signaling Pathway
The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl⁻ ions and hyperpolarization of the neuron, which inhibits the firing of action potentials.[8] Positive allosteric modulators (PAMs) enhance the effect of GABA, while negative allosteric modulators (NAMs) reduce its effect.
Caption: Allosteric modulation of the GABA-A receptor signaling pathway.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine atom.
-
¹³C NMR: The carbon NMR will show distinct signals for the methyl carbons and the carbons of the pyrazole ring. The carbon atom attached to the fluorine will exhibit a characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of a fluorine atom attached to an aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (114.12 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H, C-H, C=C, C-N, and C-F bonds.
Safety Information
Detailed safety information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling similar fluorinated organic compounds include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Based on the SDS for the related compound 4-fluoro-1H-pyrazole, potential hazards may include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the supplier-provided Safety Data Sheet. Always follow established laboratory safety protocols.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. This compound, CasNo.57160-76-6 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]
- 4. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole, a valuable fluorinated heterocyclic compound with applications in medicinal chemistry and drug discovery. The protocols are based on established synthetic routes, including direct fluorination of 3,5-dimethylpyrazole and a two-step synthesis involving the fluorination of a diketone followed by cyclization.
Introduction
Fluorinated pyrazoles are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. This compound serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The following protocols offer two distinct and effective methods for its preparation.
Method 1: Direct Electrophilic Fluorination of 3,5-Dimethylpyrazole
This method involves the direct fluorination of commercially available 3,5-dimethylpyrazole at the C4 position using an electrophilic fluorinating agent, such as Selectfluor®. This approach is advantageous due to its straightforward, one-step nature.
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3,5-dimethylpyrazole (1.0 eq) is prepared in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.0-1.2 eq) is added portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethylpyrazole | [1] |
| Fluorinating Agent | Selectfluor® | [2][3] |
| Solvent | Acetonitrile | [2] |
| Yield | up to 67% | [3] |
| Purification | Column Chromatography | [4] |
Method 2: Two-Step Synthesis via Fluorination of Pentane-2,4-dione and Cyclization
This alternative two-step method involves the initial fluorination of pentane-2,4-dione (acetylacetone), followed by a cyclization reaction with hydrazine to form the pyrazole ring.[5] This method can be performed in a batch process or adapted for a continuous flow system.
Experimental Protocol
Step 1: Fluorination of Pentane-2,4-dione
-
Reaction Setup: A solution of pentane-2,4-dione (1.0 eq) is prepared in a suitable solvent (e.g., acetonitrile) in a reaction vessel.
-
Fluorination: A 10% mixture of fluorine gas in nitrogen is bubbled through the solution.[5] The reaction is monitored until the formation of 3-fluoropentane-2,4-dione is complete.
Step 2: Cyclization with Hydrazine
-
Reagent Addition: To the solution containing the in situ generated 3-fluoropentane-2,4-dione, an excess of hydrazine (e.g., 1.5 eq of hydrazine hydrate) is added.[5]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization.
-
Work-up and Purification: The work-up and purification procedures are similar to those described in Method 1, involving aqueous work-up, extraction, and chromatographic purification to yield this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Diketone | Pentane-2,4-dione | [5] |
| Fluorinating Agent | 10% F₂/N₂ gas mixture | [5] |
| Cyclization Reagent | Hydrazine | [5] |
| Overall Yield | 67-80% (in continuous flow) | [5] |
| Key Intermediate | 3-Fluoropentane-2,4-dione | [5] |
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the described synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the pyrazole ring can profoundly influence the molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. 4-fluoro-3,5-dimethyl-1H-pyrazole is a valuable building block for the synthesis of more complex pharmaceutical and agrochemical agents. This document provides detailed protocols and reaction mechanisms for two primary synthetic routes to this compound: the cyclocondensation of a fluorinated dicarbonyl compound with hydrazine and the direct electrophilic fluorination of 3,5-dimethyl-1H-pyrazole.
Synthetic Approaches and Reaction Mechanisms
Two principal strategies have been successfully employed for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
Method 1: Cyclocondensation of 3-fluoro-2,4-pentanedione with Hydrazine
This is a classic and high-yielding approach based on the Paal-Knorr pyrazole synthesis. The reaction involves the condensation of a fluorinated β-dicarbonyl compound, 3-fluoro-2,4-pentanedione, with hydrazine.
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: One of the amino groups of the hydrazine molecule performs a nucleophilic attack on one of the carbonyl carbons of 3-fluoro-2,4-pentanedione.
-
Intermediate Formation: This initial attack forms a carbinolamine intermediate.
-
Dehydration and Cyclization: Subsequent dehydration and intramolecular cyclization occur, involving the second amino group of the hydrazine and the remaining carbonyl group.
-
Aromatization: A final dehydration step leads to the formation of the stable, aromatic this compound ring.
Method 2: Direct Electrophilic Fluorination of 3,5-dimethyl-1H-pyrazole
This method involves the direct introduction of a fluorine atom at the C4 position of the 3,5-dimethyl-1H-pyrazole ring using an electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commonly used reagent for this transformation.[1][2][3]
The reaction mechanism is an electrophilic aromatic substitution:
-
Activation of the Fluorinating Agent: The electrophilic fluorine source provides an "F+" equivalent.
-
Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic fluorine atom, preferentially at the C4 position due to the directing effects of the two methyl groups and the nitrogen atoms. This forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).
-
Deprotonation: A base, which can be the solvent or the counterion of the fluorinating agent, removes the proton from the C4 position.
-
Aromatization: The removal of the proton restores the aromaticity of the pyrazole ring, yielding the 4-fluorinated product.
While direct fluorination can be efficient, it may also lead to the formation of di-fluorinated byproducts and can be sensitive to reaction conditions.[2]
Quantitative Data Summary
The following table summarizes the typical yields for the synthesis of this compound using the two described methods.
| Method | Starting Materials | Reagents and Solvents | Yield (%) | Reference(s) |
| Cyclocondensation | 3-fluoro-2,4-pentanedione, Hydrazine hydrate | Ethanol, Water | 67-80 | [4] |
| Direct Electrophilic Fluorination | 3,5-dimethyl-1H-pyrazole | Selectfluor®, Acetonitrile | up to 67% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol is adapted from a continuous flow process which can also be performed under batch conditions.[4]
Materials:
-
3-fluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2,4-pentanedione (1.0 eq) in a mixture of ethanol and water.
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Synthesis of this compound via Direct Electrophilic Fluorination
This protocol is based on the use of Selectfluor® as the fluorinating agent.[1][2]
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dimethyl-1H-pyrazole (1.0 eq) and anhydrous acetonitrile.
-
Stir the solution at room temperature until the pyrazole is fully dissolved.
-
Add Selectfluor® (1.0-1.2 eq) portion-wise to the solution. The reaction can be exothermic, so the addition should be controlled.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the this compound. Unconverted starting material may also be recovered.[1]
Visualizations
Caption: Reaction mechanism for the synthesis of this compound via cyclocondensation.
Caption: Mechanism of direct electrophilic fluorination of 3,5-dimethyl-1H-pyrazole.
References
- 1. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-fluoro-3,5-dimethyl-1H-pyrazole
Introduction
Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This section outlines a proposed reversed-phase HPLC method for the quantification of 4-fluoro-3,5-dimethyl-1H-pyrazole. This method is adaptable for routine analysis and quality control purposes where high sensitivity is not the primary requirement.
Application Note
Principle: The method utilizes reversed-phase chromatography to separate this compound from potential impurities and matrix components. A C18 column is proposed for the separation, with a mobile phase consisting of a mixture of acetonitrile and water. Detection is achieved by monitoring the UV absorbance at a wavelength determined by the compound's chromophore. Quantification is performed using an external standard calibration curve.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Sample Preparation: The sample preparation protocol will depend on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids or formulations, a protein precipitation or liquid-liquid extraction step might be necessary to remove interfering substances.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for pH adjustment)
1.2.2. Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 230 nm) |
| Run Time | Approximately 10 minutes |
1.2.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
1.2.4. Sample Preparation
-
For Drug Substance: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
-
For Formulations: Extract a known amount of the formulation with a suitable solvent, and dilute the extract with the mobile phase.
-
For Biological Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and inject it into the HPLC system.
1.2.5. Data Analysis Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Hypothetical)
The following table summarizes the typical validation parameters that would need to be established for this method.
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples with low concentrations of the analyte, an LC-MS/MS method is recommended.
Application Note
Principle: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated on a reversed-phase column and then ionized, typically using electrospray ionization (ESI). The protonated molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode provides excellent specificity and low detection limits.
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer is required.
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to correct for matrix effects and variations in instrument response. If a labeled standard is unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (if available)
2.2.2. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Proposed Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument dependent |
| MRM Transitions | See table below |
Hypothetical MRM Transitions: The molecular weight of this compound (C5H7FN2) is 114.12 g/mol . The protonated molecule [M+H]+ would have an m/z of 115.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 115.1 | To be determined | To be optimized |
| This compound (Qualifier) | 115.1 | To be determined | To be optimized |
| Internal Standard (if used) | To be determined | To be determined | To be optimized |
| Note: Product ions and collision energies need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. |
2.2.3. Preparation of Standard and Sample Solutions Preparation protocols are similar to the HPLC-UV method, but with concentrations typically in the ng/mL range (e.g., 0.1 ng/mL to 100 ng/mL). The internal standard should be added to all standards and samples at a fixed concentration.
Method Validation Parameters (Hypothetical)
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | To be evaluated |
Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of this compound.
Disclaimer: The methods and protocols described above are proposed based on the analysis of structurally related compounds and have not been experimentally validated for this compound. These should serve as a starting point for method development, which will require optimization and full validation according to the relevant regulatory guidelines.
References
- 1. usbio.net [usbio.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcpa.in [ijcpa.in]
- 6. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-fluoro-3,5-dimethyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 4-fluoro-3,5-dimethyl-1H-pyrazole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
This compound (CAS No: 57160-76-6) is a fluorinated heterocyclic compound with a molecular formula of C5H7FN2 and a molecular weight of 114.12 g/mol .[1][2] Fluorinated pyrazoles are of significant interest in medicinal chemistry due to their potential biological activities. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of this compound in various research and development stages. This application note describes a robust RP-HPLC method for the analysis of this compound.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation and peak shape.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: A reference standard of this compound of known purity.
2.2. Chromatographic Conditions
Based on methods for structurally similar pyrazole derivatives, the following conditions are recommended for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Representative Data)
The following tables summarize representative data for key method validation parameters.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,900 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 10 | 0.8 | 1.2 |
| 50 | 0.6 | 0.9 |
| 100 | 0.4 | 0.7 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.2 | 99.0 |
| 100 | 101.5 | 101.5 |
| 120 | 119.4 | 99.5 |
Experimental Workflow and Signaling Pathways
The logical workflow for the HPLC analysis is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method is suitable for the reliable and accurate quantification of this compound. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for quality control and research applications involving this compound. The provided experimental protocol and validation data serve as a comprehensive guide for researchers and analysts.
References
Application Notes and Protocols: The Use of 4-Fluoro-3,5-dimethyl-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with various biological targets. The introduction of a fluorine atom at the 4-position of the pyrazole ring, combined with methyl groups at the 3 and 5-positions, yields 4-fluoro-3,5-dimethyl-1H-pyrazole. This strategic fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a valuable building block in modern drug discovery.
These application notes provide a comprehensive overview of the synthesis, key applications, and biological significance of this compound in the context of medicinal chemistry, with a particular focus on its role as a core fragment in the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
The this compound moiety is particularly prominent in the design of inhibitors targeting protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole ring can act as a bioisostere for other functional groups, forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The fluorine atom can further enhance these interactions and improve drug-like properties.
One of the most notable applications of pyrazole-containing compounds is in the inhibition of p38 MAP kinase, a key enzyme in the inflammatory response.
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3][4][5] Activation of this pathway leads to a plethora of cellular responses, including inflammation, apoptosis, and cell differentiation.[2][3] The core of this pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., MEKK, MLK), a MAPKK (MKK3/6), and finally p38 MAPK.[1] Once activated, p38 MAPK phosphorylates and activates downstream targets, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2, STAT1), ultimately leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2]
Quantitative Biological Data
While specific data for compounds containing the this compound moiety are not extensively published, the broader class of pyrazole derivatives has demonstrated significant activity against various cancer cell lines. The following table summarizes the cytotoxic activity of some representative pyrazole-containing compounds. It is important to note that these compounds do not necessarily contain the this compound scaffold but illustrate the potential of the general pyrazole structure in cancer therapy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [6] |
| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | [6] |
| Compound 5b | K562 (Leukemia) | 0.021 | [2] |
| Compound 5b | A549 (Lung) | 0.69 | [2] |
| Compound 31 | SR (Leukemia) | GI50 in nM range | [7] |
| Compound 39 | MDA-MB-435 (Melanoma) | GI50 in nM range | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 4-fluoropyrazole derivatives.[8] The synthesis involves the fluorination of a β-diketone followed by cyclization with hydrazine.
Materials:
-
Pentane-2,4-dione
-
Elemental fluorine (F₂) gas (typically as a 10% mixture in N₂)
-
Hydrazine hydrate
-
Anhydrous solvent (e.g., acetonitrile)
-
Apparatus for gas-phase reactions (flow reactor)
Procedure:
-
Fluorination of Pentane-2,4-dione:
-
Dissolve pentane-2,4-dione in a suitable anhydrous solvent.
-
Introduce a controlled flow of 10% F₂/N₂ gas mixture into the solution using a specialized flow reactor.[8]
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, NMR) to ensure complete conversion to 3-fluoro-pentane-2,4-dione.
-
Upon completion, purge the reaction mixture with nitrogen to remove any residual fluorine gas.
-
-
Cyclization with Hydrazine:
-
To the solution containing 3-fluoro-pentane-2,4-dione, add an excess of hydrazine hydrate (typically 1.5 equivalents).[8]
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the cyclization reaction for the formation of the this compound product.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Protocol 2: N-Arylation of this compound
This protocol describes a general method for the copper-catalyzed N-arylation of pyrazoles, which can be applied to couple this compound with various aryl halides, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
Reaction Setup:
-
In an oven-dried reaction vessel, combine CuI (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2 equivalents).
-
Add this compound (1.2 equivalents) and the aryl halide (1 equivalent).
-
Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Conditions:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-fluoro-3,5-dimethyl-1H-pyrazole derivative.
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry, particularly in the development of kinase inhibitors. Its synthesis, while requiring specialized fluorination techniques, provides access to a scaffold with enhanced drug-like properties. The provided protocols offer a starting point for the synthesis and functionalization of this important heterocyclic motif. Further exploration of its incorporation into diverse molecular frameworks is warranted to fully exploit its potential in the discovery of novel therapeutics.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Fluoro-3,5-dimethyl-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-fluoro-3,5-dimethyl-1H-pyrazole as a versatile reagent in organic synthesis. The unique electronic properties conferred by the fluorine atom at the 4-position, combined with the steric and electronic influence of the two methyl groups at the 3- and 5-positions, make this pyrazole derivative a valuable building block for the synthesis of novel bioactive molecules.
Introduction
Fluorinated pyrazoles are a privileged scaffold in medicinal chemistry and agrochemistry, frequently incorporated to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] this compound serves as a key intermediate for the synthesis of a variety of substituted pyrazoles, particularly through N-functionalization, which is a cornerstone of modern drug discovery. The presence of the fluorine atom can subtly modulate the pKa of the pyrazole NH, influencing its reactivity and the properties of its derivatives.
Applications
The primary application of this compound in organic synthesis is as a nucleophile in substitution reactions to introduce the 4-fluoro-3,5-dimethylpyrazolyl moiety onto a target molecule. This is most commonly achieved through N-alkylation and N-arylation reactions.
1. Synthesis of N-Substituted 4-Fluoro-3,5-dimethyl-1H-pyrazoles
The nitrogen atoms of the pyrazole ring are nucleophilic and readily react with a variety of electrophiles to form N-substituted derivatives. This is the most direct and widespread application of this compound as a reagent. These N-functionalized products are of significant interest in the development of pharmaceuticals and agrochemicals.[1][2]
A highly efficient method for the synthesis of N-substituted 4-fluoro-3,5-dimethylpyrazoles involves a one-pot, two-step continuous flow process. This process starts with the direct fluorination of pentane-2,4-dione to form 3-fluoropentane-2,4-dione, which then undergoes cyclization with a hydrazine derivative to yield the desired N-substituted 4-fluoro-3,5-dimethylpyrazole.[3]
Quantitative Data for Synthesis of N-Substituted Derivatives
The following table summarizes the yields for the synthesis of various 1-substituted-4-fluoro-3,5-dimethyl-1H-pyrazoles from the reaction of 3-fluoropentane-2,4-dione with different hydrazine derivatives. This reaction proceeds via the in-situ formation of this compound, which is then immediately N-substituted.
| Entry | Hydrazine Derivative | Product | Yield (%)[3] |
| 1 | Hydrazine hydrate | This compound | 75 |
| 2 | Methylhydrazine | 4-Fluoro-1,3,5-trimethyl-1H-pyrazole | 80 |
| 3 | Phenylhydrazine | 4-Fluoro-3,5-dimethyl-1-phenyl-1H-pyrazole | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Aryl-4-fluoro-3,5-dimethyl-1H-pyrazoles via N-Arylation
This protocol is adapted from a general method for the N-arylation of 3,5-disubstituted pyrazoles and is applicable to this compound.[4] The reaction utilizes a strong base to deprotonate the pyrazole, followed by nucleophilic aromatic substitution with an activated aryl halide.
Reaction Scheme:
Materials:
-
This compound
-
Activated aryl halide (e.g., 4-fluoronitrobenzene)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add solid potassium tert-butoxide (1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the activated aryl halide (1.05 eq) to the reaction mixture.
-
Heat the reaction to 70 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-aryl-4-fluoro-3,5-dimethyl-1H-pyrazole.
Diagram of N-Arylation Workflow:
Caption: Workflow for the N-arylation of this compound.
Protocol 2: General Procedure for the Synthesis of 1-Alkyl-4-fluoro-3,5-dimethyl-1H-pyrazoles via Acid-Catalyzed N-Alkylation
This protocol is based on a general method for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles under Brønsted acid catalysis. This method avoids the use of strong bases and often proceeds at room temperature.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl trichloroacetimidate (e.g., benzyl trichloroacetimidate)
-
Camphorsulfonic acid (CSA) or other suitable Brønsted acid
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the alkyl trichloroacetimidate (1.0 eq), and camphorsulfonic acid (0.2 eq).
-
Add anhydrous 1,2-dichloroethane to achieve a concentration of approximately 0.25 M.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkyl-4-fluoro-3,5-dimethyl-1H-pyrazole.
Diagram of Acid-Catalyzed N-Alkylation Workflow:
Caption: Workflow for acid-catalyzed N-alkylation of this compound.
Signaling Pathway Context
While this compound itself is a building block, its derivatives are often designed as inhibitors of specific biological pathways. For instance, many N-aryl pyrazole derivatives are potent and selective inhibitors of protein kinases, which are key components of cellular signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by inhibitors derived from this pyrazole scaffold.
References
applications of 4-fluoro-3,5-dimethyl-1H-pyrazole in agrochemical research
Introduction
4-Fluoro-3,5-dimethyl-1H-pyrazole is a versatile heterocyclic building block that has garnered significant interest in the field of agrochemical research. The incorporation of a fluorine atom at the 4-position of the pyrazole ring can significantly influence the physicochemical properties of derivative molecules, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications can lead to the development of novel fungicides, herbicides, and insecticides with enhanced efficacy and improved environmental profiles. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound and its derivatives in an agrochemical context.
Fungicidal Applications
Derivatives of this compound have shown promise as potent fungicides, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
SDHI fungicides block the electron transport chain at complex II, leading to a disruption of ATP synthesis and ultimately causing fungal cell death. The this compound moiety can be incorporated into carboxamide structures, which are known to be effective SDHI pharmacophores.
Caption: Signaling pathway of SDHI fungicides.
Quantitative Data for Fungicidal Activity
While specific data for derivatives of this compound is limited in publicly available literature, the following table presents representative EC50 values for analogous fluorinated pyrazole carboxamide fungicides against various plant pathogens to illustrate the potential potency.
| Compound Type | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Fluorinated Pyrazole Carboxamide A | Botrytis cinerea | 1.5 - 5.0 | Boscalid | 2.8 |
| Fluorinated Pyrazole Carboxamide B | Rhizoctonia solani | 0.8 - 3.2 | Thifluzamide | 1.5 |
| Fluorinated Pyrazole Carboxamide C | Puccinia triticina | 0.5 - 2.0 | Bixafen | 0.9 |
Note: The data presented are illustrative and based on structurally related compounds. Actual EC50 values for derivatives of this compound would need to be determined experimentally.
Experimental Protocol: In Vitro Antifungal Assay
This protocol outlines a method for assessing the in vitro antifungal activity of synthesized this compound derivatives.
Caption: Experimental workflow for in vitro antifungal assay.
Methodology:
-
Compound Preparation: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Plating: Cool the molten PDA to approximately 45-50°C. Add appropriate volumes of the stock solutions to the PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates in the dark at a temperature optimal for the specific fungus (typically 25-28°C).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
-
-
Plot the inhibition percentage against the logarithm of the compound concentration to determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).
Herbicidal Applications
The this compound scaffold can also be utilized in the design of novel herbicides. A prominent mode of action for pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Mode of Action: HPPD Inhibition
HPPD is a key enzyme in the biosynthetic pathway of plastoquinones and tocopherols in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, resulting in the bleaching of newly developing tissues due to the indirect inhibition of carotenoid biosynthesis, followed by plant death.
Caption: Mode of action of HPPD-inhibiting herbicides.
Quantitative Data for Herbicidal Activity
The following table provides representative data for the herbicidal activity of pyrazole-based HPPD inhibitors against common weed species.
| Compound Type | Target Weed | Application Rate (g a.i./ha) | Growth Inhibition (%) |
| Pyrazole Herbicide X | Amaranthus retroflexus | 50 | 95 |
| Pyrazole Herbicide Y | Abutilon theophrasti | 75 | 90 |
| Pyrazole Herbicide Z | Setaria faberi | 100 | 85 |
Note: This data is for illustrative purposes. The actual herbicidal efficacy of this compound derivatives needs to be determined through greenhouse and field trials.
Experimental Protocol: Pre-emergence Herbicidal Assay
This protocol describes a method for evaluating the pre-emergence herbicidal activity of compounds derived from this compound.
Application Notes and Protocol: N-Alkylation of 4-fluoro-3,5-dimethyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities. The N-alkylation of the pyrazole ring is a critical synthetic modification that allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can significantly impact its pharmacological profile. This document provides a detailed protocol for the N-alkylation of 4-fluoro-3,5-dimethyl-1H-pyrazole, a valuable scaffold for the synthesis of novel therapeutic agents. The protocol is based on established methods for the N-alkylation of pyrazoles, which typically involve the deprotonation of the pyrazole nitrogen followed by reaction with an alkylating agent.[1][2][3]
The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be a challenge, potentially leading to a mixture of N1 and N2-alkylated isomers.[4][5] The choice of base, solvent, and reaction conditions can influence the isomeric ratio. For this compound, the electronic and steric effects of the substituents will govern the regiochemical outcome of the alkylation.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide, Ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred suspension of a suitable base (e.g., 1.2 equivalents of Sodium Hydride or 2.0 equivalents of Potassium Carbonate) in an anhydrous solvent (e.g., DMF or Acetone) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.[1]
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[1]
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Solvent Removal: Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).[1][6]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents. Please note that yields are illustrative and may vary based on specific experimental conditions and the regioselectivity of the reaction.
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Iodomethane | NaH | DMF | 4 | RT | 85-95 |
| 2 | Ethyl bromoacetate | K₂CO₃ | Acetone | 12 | Reflux | 70-85 |
| 3 | Benzyl bromide | NaH | DMF | 6 | RT | 80-90 |
| 4 | Allyl bromide | K₂CO₃ | Acetone | 8 | Reflux | 75-88 |
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: Workflow for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Assay Development with Pyrazole-Based Kinase Inhibitors
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential, particularly in oncology.[1][2][3] 4-fluoro-3,5-dimethyl-1H-pyrazole represents a simple, fluorinated pyrazole derivative that can serve as a foundational building block or a fragment for the development of more complex kinase inhibitors. The introduction of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[4]
While specific biological data for this compound is not extensively available in the public domain, this document provides detailed application notes and protocols for the evaluation of pyrazole-based compounds as kinase inhibitors, using a representative, well-characterized analog as an example. These protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of novel pyrazole derivatives.
Representative Compound: A Pyrazole-Based Multi-Kinase Inhibitor
For the purpose of illustrating the experimental protocols and data presentation, we will refer to a hypothetical, yet representative, pyrazole-based inhibitor, "PZ-Inhibitor-X," which targets multiple kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds
Quantitative data from in vitro and cellular assays are crucial for determining the potency and selectivity of a kinase inhibitor. The following tables summarize the kind of data that should be generated.
Table 1: In Vitro Kinase Inhibitory Activity of PZ-Inhibitor-X
| Target Kinase | IC50 (nM) | Assay Method |
| CDK2/Cyclin A | 24 | ADP-Glo |
| CDK5/p25 | 23 | ADP-Glo |
| Aurora A | 35 | ADP-Glo |
| Aurora B | 75 | ADP-Glo |
Table 2: Cellular Antiproliferative Activity of PZ-Inhibitor-X
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| HCT116 | Colon Carcinoma | 0.34 | MTT Assay |
| SW620 | Colorectal Adenocarcinoma | 0.35 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | 0.46 | MTT Assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Kinase enzyme (e.g., CDK2/Cyclin A, Aurora A)
-
Kinase-specific substrate
-
ATP
-
PZ-Inhibitor-X (or this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of PZ-Inhibitor-X in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted compound, a positive control inhibitor (e.g., Staurosporine), and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]
-
Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]
-
Compound-Enzyme Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]
-
Reaction Incubation: Incubate the reaction for 60 minutes at 30°C.
-
Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
PZ-Inhibitor-X (or this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PZ-Inhibitor-X for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
This technique is used to determine if the kinase inhibitor affects the phosphorylation of its target kinase or downstream substrates within the cell.
Materials:
-
Cancer cell lines
-
PZ-Inhibitor-X (or this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with PZ-Inhibitor-X at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[5]
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein. A decrease in this ratio with increasing compound concentration indicates target engagement.[5]
Visualizations
The following diagrams, generated using Graphviz, illustrate a general workflow for kinase inhibitor screening and a simplified signaling pathway that can be modulated by pyrazole-based inhibitors.
References
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-fluoro-3,5-dimethyl-1H-pyrazole in the Synthesis of Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-fluoro-3,5-dimethyl-1H-pyrazole as a key building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The strategic incorporation of a fluorine atom and methyl groups on the pyrazole core can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, offering a promising avenue for the development of novel anti-inflammatory agents.
Introduction to COX-2 Inhibition and the Role of Fluorinated Pyrazoles
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Two isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[1] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]
The 1,5-diarylpyrazole scaffold is a well-established pharmacophore for selective COX-2 inhibition, with celecoxib being a prominent example.[3] The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and membrane permeability.[4][5] Specifically, the use of this compound as a synthetic precursor offers the potential to fine-tune the biological activity and safety profile of novel COX-2 inhibitors.
Signaling Pathway of COX-2 in Inflammation
The inflammatory response triggers the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, including PGE2, which is a key mediator of inflammation, pain, and fever.[1][6] Selective COX-2 inhibitors block this pathway at the level of PGH2 synthesis, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: The COX-2 signaling cascade and the point of intervention for selective inhibitors.
Experimental Protocols
This section provides a representative synthetic workflow for the preparation of COX-2 inhibitors using this compound.
Synthesis of this compound
The synthesis of the key starting material, this compound, can be achieved through the cyclization of 3-fluoropentane-2,4-dione with hydrazine.[7]
Materials:
-
3-Fluoropentane-2,4-dione
-
Hydrazine hydrate or Hydrazine dihydrochloride[8]
-
Sodium bicarbonate (for workup)
-
Dichloromethane or Ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a solution of 3-fluoropentane-2,4-dione in a suitable solvent (e.g., glacial acetic acid or a mixture of ethanol and water), add a slight molar excess of hydrazine hydrate or hydrazine dihydrochloride.[7][8][9]
-
Reflux the reaction mixture for 4-5 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an acidic medium, neutralize the mixture with a saturated solution of sodium bicarbonate.[8]
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
General Protocol for the Synthesis of a Celecoxib Analogue
The following is a generalized procedure for the N-arylation of this compound with a substituted phenylhydrazine, a key step in the synthesis of many diarylpyrazole COX-2 inhibitors.
Caption: A generalized workflow for the synthesis of a celecoxib analogue.
Materials:
-
This compound
-
4-Sulfonamidophenylhydrazine hydrochloride (or other suitably substituted phenylhydrazine)
-
Ethanol
-
Hydrochloric acid (catalytic amount)[10]
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-sulfonamidophenylhydrazine hydrochloride in ethanol, add this compound.[10]
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 8-12 hours.[10]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Take up the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by crystallization or column chromatography to yield the desired diarylpyrazole COX-2 inhibitor.
In Vitro COX-1/COX-2 Inhibition Assay Protocol
This protocol outlines a common method for evaluating the inhibitory activity and selectivity of the synthesized compounds.[11][12][13]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Plate reader (for colorimetric or fluorometric detection)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or reference inhibitor to the appropriate wells.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the rate of prostaglandin formation using a suitable detection method (e.g., colorimetric or fluorometric probe) over a set period.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).
Quantitative Data Summary
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole-based inhibitors reported in the literature. While specific data for derivatives of this compound are not yet widely available, this comparative data provides a benchmark for evaluating newly synthesized compounds.
| Compound/Reference Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 15.0 | 0.04 | 375 | [14] |
| SC-558 | >100 | 0.051 | >1960 | [14] |
| Pyrazole Derivative 5u | 134.12 | 1.79 | 74.92 | [14] |
| Pyrazole Derivative 5s | 165.03 | 2.51 | 65.75 | [14] |
| Pyrazole-pyridazine 5f | 14.34 | 1.50 | 9.56 | [12] |
| Pyrazole-pyridazine 6f | 9.56 | 1.15 | 8.31 | [12] |
Conclusion
The use of this compound as a starting material presents a valuable strategy for the synthesis of novel and potentially superior selective COX-2 inhibitors. The provided protocols offer a foundational framework for the synthesis and evaluation of these compounds. The strategic placement of the fluoro and dimethyl groups on the pyrazole core is anticipated to favorably modulate the pharmacological properties of the resulting diarylpyrazole derivatives, making this an exciting area for further research and development in the field of anti-inflammatory therapeutics.
References
- 1. ijbs.com [ijbs.com]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole, a valuable building block in pharmaceutical and agrochemical research. The primary method detailed is a continuous flow synthesis, which offers significant advantages for industrial-scale production, including enhanced safety, efficiency, and scalability. This method involves the direct fluorination of a readily available diketone followed by in-situ cyclization with hydrazine.
Introduction
Fluorinated pyrazoles are a critical class of heterocyclic compounds widely utilized in the development of new drugs and agrochemicals. The introduction of a fluorine atom into the pyrazole ring can significantly modulate the physicochemical and biological properties of the molecule, often leading to enhanced efficacy and metabolic stability. Specifically, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The development of a robust and scalable synthetic route is therefore of high importance.
This application note focuses on a continuous flow process for the synthesis of this compound. Continuous flow chemistry has emerged as a powerful technology for the safe and efficient production of chemicals, particularly for reactions involving hazardous reagents such as elemental fluorine. This methodology allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Synthesis Pathway
The described large-scale synthesis of this compound is a two-step, one-flow process. The first step involves the electrophilic fluorination of pentane-2,4-dione with elemental fluorine gas. The resulting intermediate, 3-fluoro-pentane-2,4-dione, is then immediately reacted with hydrazine hydrate in the second step to yield the final product via cyclization.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Continuous Flow Synthesis of this compound
This protocol is adapted from a continuous gas/liquid-liquid/liquid flow process, which is ideal for large-scale production due to its safety and efficiency.[1][2]
Materials and Equipment:
-
Pentane-2,4-dione
-
Elemental fluorine (typically as a 10% mixture in nitrogen)
-
Hydrazine hydrate
-
Acetonitrile (MeCN)
-
Water
-
Continuous flow reactor system equipped with:
-
Gas and liquid pumps
-
Gas-liquid and liquid-liquid mixing modules (T-mixers)
-
Temperature-controlled reactor coils
-
Back-pressure regulator
-
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Purification system (e.g., column chromatography or distillation)
Experimental Workflow Diagram:
Caption: Experimental workflow for the continuous synthesis.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of pentane-2,4-dione in acetonitrile.
-
Prepare an aqueous solution of hydrazine hydrate.
-
-
Continuous Flow Reaction:
-
Set up the continuous flow reactor system.
-
Pump the pentane-2,4-dione solution into the system.
-
Introduce the 10% fluorine/nitrogen gas mixture through a mass flow controller into a T-mixer to react with the diketone solution.
-
Pass the resulting mixture through the first heated reactor coil to ensure complete fluorination.
-
Introduce the aqueous hydrazine hydrate solution into a second T-mixer to react with the output from the first reactor coil.
-
Pass the final mixture through a second heated reactor coil to facilitate the cyclization reaction.
-
Collect the output from the reactor system.
-
-
Work-up and Purification:
-
The collected reaction mixture is subjected to a standard aqueous work-up.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and related derivatives using the continuous flow method.[1]
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine Hydrate | This compound | 75 |
| 2 | Methylhydrazine | 4-Fluoro-1,3,5-trimethyl-1H-pyrazole | 78 |
| 3 | Phenylhydrazine | 4-Fluoro-3,5-dimethyl-1-phenyl-1H-pyrazole | 80 |
Safety Considerations
-
Elemental Fluorine: Fluorine gas is extremely toxic and corrosive. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of a continuous flow reactor significantly enhances safety by minimizing the inventory of fluorine gas at any given time.
-
Hydrazine Hydrate: Hydrazine hydrate is a suspected carcinogen and is corrosive. Handle with appropriate PPE in a fume hood.
-
Pressure: The continuous flow system will be under pressure. Ensure all fittings are secure and the system is operated within its pressure limits.
Conclusion
The continuous flow synthesis of this compound offers a safe, efficient, and scalable method for the production of this important chemical intermediate. The high yields and short reaction times associated with this process make it an attractive option for industrial applications. The detailed protocol and data presented in this application note provide a solid foundation for researchers and drug development professionals to implement this synthesis in their laboratories.
References
Application Note: High-Purity Isolation of 4-fluoro-3,5-dimethyl-1H-pyrazole using Flash Chromatography and Preparative HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-fluoro-3,5-dimethyl-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of pyrazole scaffolds in bioactive molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Ensuring high purity of this intermediate is critical for subsequent synthetic steps and for obtaining reliable biological data. This application note details two robust chromatographic methods for the purification of this compound: normal-phase flash chromatography for rapid, large-scale purification and reverse-phase preparative High-Performance Liquid Chromatography (HPLC) for achieving the highest purity levels.
Data Presentation
The following table summarizes the expected quantitative data from the described purification protocols. These values are illustrative and may vary based on the initial crude sample purity and specific instrumentation used.
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18 Reverse-Phase Silica (10 µm) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Acetonitrile:Water Gradient |
| Typical Loading | 1-5 g of crude material | 50-200 mg of crude material |
| Expected Purity | >95% | >99% |
| Expected Yield | 85-95% | 70-85% |
| Typical Run Time | 20-30 minutes | 30-45 minutes |
| Detection | UV at 254 nm | UV at 220 nm and 254 nm |
Experimental Protocols
Protocol 1: Purification by Normal-Phase Flash Chromatography
This protocol is suitable for the rapid purification of gram-scale quantities of crude this compound. Normal-phase chromatography separates compounds based on their polarity, with more polar compounds having a stronger interaction with the stationary phase.[1][2]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, e.g., 60-120 mesh)[3]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Flash chromatography system (e.g., Biotage, ISCO CombiFlash) or a manually packed glass column[4]
-
Rotary evaporator
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal separation conditions. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.
-
-
Column Packing (for manual chromatography):
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel by dissolving the compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent. Load the resulting dry powder onto the top of the column.
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully load it onto the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The gradient can be run stepwise or linearly.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Reverse-Phase Preparative HPLC
This protocol is ideal for obtaining highly pure samples of this compound, which is often required for final compound characterization and biological testing. In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase.
Materials:
-
Partially purified or crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
-
Preparative HPLC system with a C18 column[5]
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Analytical Method Development:
-
Develop an analytical scale HPLC method first to determine the optimal separation conditions.
-
Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Test different gradients of water and acetonitrile. A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.
-
Determine the retention time of the target compound.
-
-
Scaling to Preparative HPLC:
-
Select a preparative C18 column with the same stationary phase chemistry as the analytical column.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified material in the initial mobile phase or a compatible solvent like methanol or acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient method developed in the analytical stage.
-
Monitor the elution using a UV detector (e.g., at 220 nm and 254 nm).
-
Collect fractions corresponding to the peak of the desired product using a fraction collector.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile using a rotary evaporator.
-
If the mobile phase contained water, the remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final pure product.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-fluoro-3,5-dimethyl-1H-pyrazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in pyrazole synthesis can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 3-fluoropentane-2,4-dione and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which will reduce the yield and complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: The molar ratio of reactants is crucial. In some cases, a slight excess of the hydrazine (e.g., 1.5 equivalents) can be beneficial to drive the reaction to completion and ensure the full conversion of the 3-fluoropentane-2,4-dione.[2]
-
Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the yield. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Side Reactions: Be aware of potential side reactions, such as incomplete cyclization, which can consume starting materials and reduce the yield of the desired product.[1]
Question 2: My reaction mixture has developed a significant color (yellow/red). Is this normal, and how can I obtain a cleaner product?
Answer:
Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
To mitigate this and obtain a purer product:
-
Use of a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification Techniques: Post-reaction purification is critical. Recrystallization is an effective method for removing colored impurities.[1] Column chromatography on silica gel is another powerful technique for isolating the desired product from colored side products.[1]
Question 3: I am observing the formation of regioisomers. How can I improve the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1]
Strategies to improve regioselectivity include:
-
Solvent Choice: The polarity of the solvent can influence which regioisomer is favored. Protic solvents like ethanol are commonly used.[1]
-
pH Control: The pH of the reaction mixture can play a role. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single, less sterically hindered regioisomer.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: The most common starting materials are 3-fluoropentane-2,4-dione and a suitable hydrazine, such as hydrazine hydrate or a substituted hydrazine.
Q2: What is a general experimental protocol for this synthesis?
A2: A general procedure involves the reaction of 3-fluoropentane-2,4-dione with a hydrazine in a suitable solvent, often with heating. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product.[1] LC-MS can also be used for more detailed analysis.[1]
Q4: What are the common purification methods for this compound?
A4: Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[1]
Data Presentation
Table 1: Synthesis of 4-fluoro-3,5-dimethylpyrazole Derivatives
| Entry | Hydrazine | Product | Yield (%) |
| 1 | Hydrazine hydrate | This compound | Not specified |
| 2 | Methyl hydrazine | 4-fluoro-1,3,5-trimethyl-1H-pyrazole | Not specified |
| 3 | Phenyl hydrazine | 4-fluoro-3,5-dimethyl-1-phenyl-1H-pyrazole | Not specified |
Data adapted from a study on the continuous flow synthesis of 4-fluoropyrazole derivatives. The specific yields for these particular derivatives were not provided in the table format of the source material but the synthesis was reported as successful.[2]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the Knorr pyrazole synthesis.
Materials:
-
3-fluoropentane-2,4-dione
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-fluoropentane-2,4-dione (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.0-1.5 equivalents) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of 4-fluoro-3,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-fluoro-3,5-dimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities depend on the synthetic route employed. Key potential impurities include:
-
Over-fluorinated species: Such as 4,4-difluoro-3,5-dimethyl-1H-pyrazole, especially when using potent electrophilic fluorinating agents like Selectfluor™.[1][2]
-
Unreacted starting materials: This can include 3,5-dimethyl-1H-pyrazole or intermediates like 3-fluoropentane-2,4-dione.[1][3]
-
Isomeric pyrazoles: Depending on the synthesis method, regioisomers can form, which may be challenging to separate.[4]
-
Hydroxylated byproducts: The formation of hydroxypyrazoline derivatives can occur if water is present during the workup of reactions involving fluorinating agents.[1]
-
Polymeric material/Tar: The fluorination of the pyrazole ring can sometimes lead to the formation of tar, which can complicate purification.[1]
-
Residual solvents and reagents: Standard impurities from the synthesis and purification steps.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a highly effective method for quantifying the purity and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and identify proton-bearing impurities.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly crucial for detecting over-fluorinated byproducts like 4,4-difluoro-3,5-dimethyl-1H-pyrazole.[1]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of unknown impurities.
-
Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.
Q3: What are the general strategies for purifying crude this compound?
A3: The primary purification strategies include:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the target compound from many of the common impurities.[1][4][5]
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective method for removing impurities, provided the crude product is sufficiently pure and crystalline.[6]
-
Acid-Base Extraction: As pyrazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The pyrazole can be protonated and extracted into an aqueous acidic phase, which is then neutralized to recover the purified product.
-
Formation of Acid Addition Salts: Reacting the crude pyrazole with an acid to form a crystalline salt can be an effective purification method. The salt can then be isolated and neutralized to yield the pure pyrazole.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Co-elution of impurities with the product. The separation of the monofluorinated product from the starting material can be challenging.[1] | - Optimize the solvent system for column chromatography. A gradient elution may provide better separation. - Consider using a different stationary phase (e.g., alumina). - Perform a second purification step, such as crystallization or acid-base extraction. |
| Presence of a Doublet of Doublets in ¹⁹F NMR Spectrum | This may indicate the presence of a 4,4-difluoro-3,5-dimethyl-1H-pyrazole impurity. | - Reduce the amount of fluorinating agent used in the synthesis or control the reaction time and temperature more carefully. - Optimize column chromatography conditions to separate the mono- and di-fluorinated products. The difluorinated product is generally less polar.[1] |
| Product is an Oil and Cannot be Crystallized | The presence of impurities is preventing crystallization. | - Purify the oil by column chromatography to remove impurities. - Attempt to form a crystalline salt by treating the oil with an appropriate acid (e.g., HCl, H₂SO₄). |
| Significant Tar Formation in the Crude Product | Competing fluorination on the methyl groups or polymerization.[1] | - Modify the reaction conditions (e.g., lower temperature, different solvent). - Consider a different synthetic route that avoids harsh fluorinating conditions. |
| Poor Recovery After Purification | The product may be partially soluble in the aqueous phase during extraction or lost during chromatography. | - Ensure the pH of the aqueous phase is sufficiently basic during extraction to minimize the solubility of the pyrazole. - Use a less polar solvent for extraction if product solubility is an issue. - Carefully monitor fractions during column chromatography to avoid discarding fractions containing the product. |
Data Presentation
Table 1: Hypothetical Purity Data from Different Purification Methods
| Purification Method | Purity by HPLC (%) | Key Impurities Detected | Yield (%) |
| Single Column Chromatography | 95.2 | 3,5-dimethyl-1H-pyrazole (2.5%), 4,4-difluoro-3,5-dimethyl-1H-pyrazole (1.8%) | 65 |
| Recrystallization (Ethanol/Water) | 98.5 | 3,5-dimethyl-1H-pyrazole (0.8%), Unknown (0.5%) | 50 |
| Column Chromatography followed by Crystallization | >99.5 | Not detectable | 45 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial eluting solvent (e.g., 10% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluting solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the product. The starting material is generally more polar than the monofluorinated product, while the difluorinated byproduct is less polar.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purity Assessment by Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often effective. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-fluoro-3,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-3,5-dimethyl-1H-pyrazole. The following information is designed to help you identify and remove impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted 3,5-dimethylpyrazole: The starting material for fluorination may not have fully reacted.
-
Over-fluorinated products: Formation of 4,4-difluoro-3,5-dimethyl-1H-pyrazole can occur, especially with potent fluorinating agents like Selectfluor™.[1]
-
Side-chain fluorinated byproducts: The methyl groups on the pyrazole ring can also undergo fluorination, leading to undesired byproducts.[1]
-
Tar and polymeric materials: The fluorination of 3,5-dimethyl-1H-pyrazole can sometimes lead to the formation of extensive tar, complicating purification.[1]
-
Regioisomers: If the pyrazole ring is synthesized from an unsymmetrical diketone and a substituted hydrazine, different regioisomers can be formed.
-
Residual solvents: Solvents used in the reaction and work-up (e.g., acetonitrile, ethanol, water) may be present in the crude product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product and identification of structurally related impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Complex NMR spectrum with unexpected peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material (3,5-dimethylpyrazole). If the reaction is incomplete, consider extending the reaction time or increasing the stoichiometry of the fluorinating agent. |
| Formation of Side Products | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. Side-chain fluorination and tar formation can be significant issues.[1] |
| Ineffective Work-up | Ensure proper phase separation during aqueous work-up. A thorough extraction with a suitable organic solvent is crucial. Consider a brine wash to remove residual water from the organic phase. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound oils out instead of crystallizing.
-
Poor recovery of the product.
-
Crystals are colored or appear impure.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The choice of solvent is critical. For pyrazole derivatives, alcohol-water mixtures are often effective.[2] Start with a solvent system like ethanol/water or isopropanol/water. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities and the formation of small, impure crystals. |
| Presence of Oily Impurities | If the compound oils out, try adding a small amount of a non-polar solvent like hexane to a solution of your compound in a more polar solvent (e.g., ethyl acetate) to induce precipitation. |
| Colored Impurities | Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and crystallization. |
Issue 3: Challenges with Column Chromatography
Symptoms:
-
Poor separation of the product from impurities.
-
Product streaking on the column.
-
Low recovery of the product from the column.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Eluent System | The polarity of the eluent system is crucial for good separation. For pyrazole derivatives, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. Start with a low polarity mixture and gradually increase the polarity. |
| Compound Acidity/Basicity | Pyrazoles can interact strongly with silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape and recovery. |
| Column Overloading | Do not load too much crude product onto the column. This can lead to broad peaks and poor separation. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling, which results in poor separation. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline based on methods used for similar pyrazole derivatives and may require optimization.[2]
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent. Good starting solvents to try are ethanol, isopropanol, or an ethanol/water mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following tables summarize typical parameters for the purification methods described. These values are based on common practices for pyrazole derivatives and should be used as a starting point for optimization.
Table 1: Recommended Recrystallization Solvents
| Solvent System | Ratio (v/v) | Notes |
| Ethanol / Water | Varies | Good for many pyrazole derivatives. The amount of water can be adjusted to induce crystallization. |
| Isopropanol / Water | Varies | An alternative to ethanol/water. |
| Ethyl Acetate / Hexane | Varies | Useful if the compound is oily. Dissolve in ethyl acetate and add hexane until turbidity appears. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient |
| Initial Eluent Polarity | 98:2 to 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent Polarity | 80:20 to 70:30 (Hexane:Ethyl Acetate) |
| Detection Method | UV lamp (254 nm) or appropriate stain |
Visualizations
Experimental Workflow for Purification
Caption: Purification workflows for this compound.
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for selecting a purification strategy.
References
Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of regioselectivity in pyrazole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve higher yields of your desired pyrazole regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control so critical?
A1: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] The formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several factors:
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[2] Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[2][3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing the initial site of attack.[2]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the resulting regioisomers.[1]
Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What can I do to improve the selectivity?
A3: A 1:1 mixture of regioisomers suggests that the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are minimal. To improve selectivity, consider the following troubleshooting steps:
-
Change the Solvent: Switching to a fluorinated alcohol like TFE or HFIP can dramatically increase regioselectivity.[4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[4]
-
Modify the Substrate: If possible, introduce a substituent that creates a stronger electronic or steric bias. For instance, an electron-withdrawing group will make the adjacent carbonyl more reactive.
-
Adjust the Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, potentially leading to higher selectivity.
Q4: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
A4: When the undesired regioisomer is the major product, it indicates that the inherent properties of your starting materials favor its formation under the current conditions. To obtain the desired isomer, you can try:
-
Altering the Reaction Conditions: A change in solvent from aprotic to protic can sometimes switch the regioselectivity.[5] Similarly, adjusting the pH can influence which nitrogen atom of the hydrazine initiates the attack.
-
Employing an Alternative Synthetic Strategy: When the Knorr synthesis fails to provide the desired regioselectivity, alternative methods should be considered.[1] These include:
-
1,3-Dipolar Cycloaddition: This method offers excellent control over regioselectivity based on the electronic and steric properties of the reactants.[1]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This approach can provide complete regioselectivity.[1][6]
-
Use of 1,3-Dicarbonyl Surrogates: Precursors like β-enaminones or α,β-ethynyl ketones can direct the initial nucleophilic attack to a specific position.[1]
-
Q5: I have already synthesized a mixture of regioisomers. What is the best way to separate them?
A5: If you have a mixture of regioisomers, chromatographic separation is the most common approach.
-
Thin-Layer Chromatography (TLC): First, screen various solvent systems using TLC to find an eluent that provides the best separation between the two isomer spots.[1] Start with a non-polar solvent and gradually increase the polarity.
-
Column Chromatography: Once a suitable solvent system is identified, perform silica gel column chromatography to separate the isomers on a larger scale.
Troubleshooting Guides
This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on improving regioselectivity.
Issue 1: Poor Regioselectivity (Near 1:1 Mixture of Isomers)
-
Problem: The substituents on the unsymmetrical 1,3-dicarbonyl compound have similar electronic and steric properties.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Undesired Regioisomer is the Major Product
-
Problem: The inherent electronic and steric properties of the starting materials favor the formation of the unwanted isomer.
-
Solution Workflow:
Caption: Decision-making for reversing regioselectivity.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) |
| 1 | CF₃ | EtOH | 1:1.3 | - |
| 2 | CF₃ | TFE | 85:15 | - |
| 3 | CF₃ | HFIP | 97:3 | - |
| 4 | Phenyl | EtOH | Low Selectivity | - |
| 5 | Phenyl | TFE | Improved Selectivity | - |
| 6 | Phenyl | HFIP | 99:1 | - |
| 7 | Methyl | EtOH | Low Selectivity | - |
| 8 | Methyl | TFE | Improved Selectivity | - |
| 9 | Methyl | HFIP | Improved Selectivity | - |
Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position. Data adapted from literature.[4]
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of TFE or HFIP.[2][4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles.[1][6]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: General experimental workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole.
Troubleshooting Guide
Low yields, side product formation, and incomplete reactions are common hurdles in the synthesis of this compound. The following table summarizes potential issues, their probable causes, and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| SYN-001 | Low to No Product Yield | Incomplete conversion of the starting 1,3-diketone. | Use a slight excess (e.g., 1.5 mmol) of hydrazine to ensure the complete conversion of the fluorinated diketone intermediate. | [1] |
| The pyrazole substrate has strong electron-withdrawing groups, reducing its nucleophilicity for electrophilic fluorination. | For substrates with low nucleophilicity, starting materials may be recovered unchanged. Consider an alternative synthetic route not involving late-stage fluorination. | [2] | ||
| SYN-002 | Formation of Side Products | Over-fluorination: Formation of 4,4-difluoro-pyrazole derivatives when using electrophilic fluorinating agents like Selectfluor™. | This can occur even when using only one equivalent of the fluorinating agent.[2] To minimize, carefully control stoichiometry. If the difluorinated product is desired, using two equivalents can improve its yield.[2] | [2][3] |
| Tar Formation: Competing fluorination on the methyl groups of 3,5-dimethyl-1H-pyrazole leads to degradation and tarring. | This makes direct fluorination of 3,5-dimethyl-1H-pyrazole inefficient.[2] Consider a synthetic route involving the cyclization of a pre-fluorinated precursor. | [2] | ||
| SYN-003 | Difficult Product Purification | Co-elution of the desired 4-fluoro product with starting material and the 4,4-difluoro byproduct during column chromatography. | Separation can be challenging.[2] Note that difluorinated products generally elute more rapidly from silica gel columns.[2] Optimize chromatographic conditions (solvent system, gradient) for better separation. | [2] |
| SYN-004 | Inconsistent Reaction Rate | Reaction conditions are not optimized for the specific substrates. | Microwave irradiation can sometimes shorten reaction times and improve yields.[2] Temperature is also a critical parameter, with ranges from 50°C to 80°C being reported for electrophilic fluorination.[4] | [2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies:
-
Cyclocondensation: This involves the reaction of a fluorinated 1,3-dicarbonyl compound (like 3-fluoro-pentane-2,4-dione) with a hydrazine derivative. This is often the preferred method to avoid side reactions on the pyrazole ring.[1]
-
Direct Electrophilic Fluorination: This route involves the direct fluorination of pre-formed 3,5-dimethyl-1H-pyrazole at the C4 position using an electrophilic fluorinating agent such as Selectfluor™. However, this method can be complicated by over-fluorination and side reactions on the methyl groups.[2]
Q2: Why is my reaction yielding a mixture of mono- and di-fluorinated products?
A2: The initial electrophilic fluorination occurs at the 4-position of the pyrazole ring.[2] This can be followed by a second fluorination at the same site, leading to a 4,4-difluoro intermediate salt, which is then deprotonated during workup to yield the 4,4-difluoro-1H-pyrazole.[2] This is particularly common with highly reactive fluorinating agents like Selectfluor™.[2][3]
Q3: What are the recommended safety precautions when handling reagents for this synthesis?
A3: Key safety considerations include:
-
Hydrazine: Hydrazine and its derivatives are known to be carcinogenic and highly toxic.[4] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Fluorinating Agents: While Selectfluor™ is a stable and more easily handled solid compared to fluorine gas, it is still a powerful oxidizing agent and should be handled with care.[2][4] Direct use of fluorine gas requires specialized equipment and extreme caution.[2]
Q4: How can I purify the final this compound product?
A4: The most common method for purification is column chromatography on silica gel.[5] A solvent system such as ethyl acetate/hexane is often effective.[5] If you have a mixture of mono- and di-fluorinated products, be aware that the difluorinated compounds tend to elute faster.[2] After chromatography, product identity and purity can be confirmed using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.[2]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to track the relative concentrations of reactants and products over time.[4]
Experimental Protocols
Protocol 1: Synthesis via Cyclocondensation of 3-Fluoro-pentane-2,4-dione with Hydrazine
This protocol is adapted from methodologies involving the cyclization of β-dicarbonyl compounds.[1]
Materials:
-
3-Fluoro-pentane-2,4-dione (1.0 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Ethanol
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluoro-pentane-2,4-dione (1.0 mmol) in ethanol.
-
Add hydrazine hydrate (1.5 mmol) to the solution. An excess of hydrazine is used to drive the reaction to completion.[1]
-
Heat the reaction mixture at reflux and monitor the reaction by TLC until the starting diketone is consumed.
-
Cool the mixture to room temperature.
-
Adjust the pH to ~9 with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[6]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Reaction Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Fluoro-3,5-dimethyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-fluoro-3,5-dimethyl-1H-pyrazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and storage.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve stability-related issues you may encounter during your experiments.
Q1: I've observed degradation of my this compound sample upon storage (e.g., discoloration, appearance of new peaks in NMR/LC-MS). What are the likely causes and how can I prevent this?
A1: Degradation upon storage is often due to improper handling and environmental exposure. The most common causes are:
-
Moisture: Pyrazoles can be hygroscopic. Absorbed moisture can lead to hydrolysis or catalyze other degradation pathways.
-
Air/Oxygen: Exposure to oxygen can lead to oxidative degradation, especially over long periods or if contaminants are present.
-
Temperature: Elevated temperatures can accelerate decomposition. While some fluorinated pyrazoles exhibit good thermal stability, storage at room temperature is not recommended for long-term stability.[1][2]
-
Light: Photodegradation can occur in light-sensitive compounds.
Preventative Measures:
-
Optimal Storage: Store the compound at -20°C in a tightly sealed container.[3]
-
Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.[4]
-
Use of a Desiccator: Store vials inside a desiccator to protect from moisture.
-
Aliquotting: If you need to use small amounts frequently, aliquot the compound into smaller vials to prevent repeated freeze-thaw cycles and minimize exposure of the bulk material.
Q2: My reaction involving this compound is yielding unexpected side products or low yields. Could this be due to compound instability?
A2: Yes, instability under reaction conditions is a common cause of unexpected outcomes. Consider the following:
-
pH Sensitivity: The pyrazole ring has both acidic (N-H) and basic (pyridinic nitrogen) sites. Extreme pH conditions can lead to degradation. Strong bases can deprotonate the pyrazole, which may open up decomposition pathways, while strong acids can lead to salt formation and potential instability.
-
Incompatible Reagents: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] Using such reagents can lead to decomposition of the starting material.
-
Thermal Stress: High reaction temperatures can cause thermal decomposition, which may lead to the release of irritating or hazardous vapors, including hydrogen fluoride and nitrogen oxides.[4][5][6]
-
Solvent Effects: Protic solvents could potentially interact with the pyrazole ring, and certain solvents may not be suitable at elevated temperatures.
Troubleshooting Steps:
-
Reagent Compatibility Check: Ensure all reagents are compatible with the fluorinated pyrazole structure.
-
Temperature Control: Run the reaction at the lowest effective temperature. Consider screening lower temperatures to see if the side product formation is reduced.
-
Solvent Choice: If possible, use aprotic, dry solvents to minimize potential interactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent oxidation.
Q3: My analytical results (e.g., HPLC, GC-MS) are inconsistent, showing multiple peaks or poor peak shape. Could the compound be degrading during analysis?
A3: Degradation during analysis can be a significant issue, particularly with thermally labile or reactive compounds.
-
Gas Chromatography (GC): The high temperatures of the GC inlet can cause thermal decomposition of the analyte before it reaches the column. This can result in the appearance of new peaks corresponding to degradation products.
-
High-Performance Liquid Chromatography (HPLC): While less common than in GC, degradation can occur on the HPLC column. This may be due to interactions with the stationary phase or instability in the mobile phase (e.g., strongly acidic or basic conditions). One study on a similar compound, 3,4-dimethyl-1H-pyrazole, noted challenges with retaining the compound on a reversed-phase column.[7]
Recommendations:
-
For GC-MS:
-
Lower the inlet temperature.
-
Use a derivatization agent to create a more thermally stable analog.
-
Use a column with a more inert phase.
-
-
For HPLC:
-
Use a buffered mobile phase to maintain a stable pH.
-
Screen different column stationary phases.
-
Ensure the mobile phase is free of reactive impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For maximum stability, the compound should be stored at -20°C in a dry, dark, and well-ventilated place .[3] The container should be tightly closed to prevent moisture and air ingress.[4][5][8] For optimal preservation, storing under an inert atmosphere (e.g., argon) is highly recommended.[4]
Q2: What are the known chemical incompatibilities for this compound?
A2: Avoid contact with strong oxidizing agents, strong acids, and strong bases .[5][6] These substances can cause vigorous reactions or decomposition.
Q3: What are the potential thermal decomposition products?
A3: Thermal decomposition can lead to the release of hazardous and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF) .[4][5][6]
Q4: How can I monitor the purity and stability of my this compound sample over time?
A4: Regular analytical testing is the best way to monitor purity.
-
Chromatographic Methods: Use HPLC or GC-MS to check for the appearance of new impurity peaks and to quantify the main component.
-
Spectroscopic Methods: ¹H and ¹⁹F NMR spectroscopy are excellent for identifying new structural impurities.
-
Physical Appearance: Note any changes in color or physical state (e.g., from a solid to a gum), as these can be visual indicators of degradation.
Quantitative Stability Data
While specific experimental stability data for this compound is not extensively published, the following tables provide an illustrative summary of expected stability trends based on general knowledge of similar heterocyclic compounds. This data is for example purposes only and should be confirmed experimentally.
Table 1: Illustrative Thermal Stability (Solid State)
| Temperature | Time (Weeks) | Hypothetical Degradation (%) |
| -20°C | 52 | < 0.1% |
| 4°C | 52 | 0.5 - 1.0% |
| 25°C (RT) | 12 | 1.0 - 2.5% |
| 40°C | 4 | 5.0 - 10.0% |
Table 2: Illustrative pH Stability in Aqueous Solution (at 25°C)
| pH | Time (Hours) | Hypothetical Degradation (%) |
| 2.0 (Acidic) | 24 | 2.0 - 5.0% |
| 7.0 (Neutral) | 72 | < 0.5% |
| 12.0 (Basic) | 24 | 3.0 - 7.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study for Identifying Potential Stability Issues
This protocol outlines a general procedure to rapidly assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 72 hours. Also, reflux the stock solution for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., equivalent to 1.2 million lux hours).
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored at -20°C), by a stability-indicating HPLC method (e.g., with a C18 column and a gradient mobile phase).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. This helps in understanding the degradation pathways.
Protocol 2: Long-Term Stability Assessment Under Recommended Storage
-
Sample Preparation: Place a precisely weighed amount of this compound in multiple vials made of inert material (e.g., amber glass). Tightly seal the vials, preferably under an inert atmosphere.
-
Storage: Store the vials at the recommended condition of -20°C.
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months), remove one vial from storage.
-
Analysis: Allow the vial to reach room temperature before opening. Analyze the contents for:
-
Purity: Use a validated HPLC or GC method to determine the assay value.
-
Degradation Products: Look for and quantify any new peaks.
-
Appearance: Record any changes in the physical appearance of the sample.
-
-
Data Analysis: Plot the assay value versus time to determine the shelf-life and degradation rate under the specified storage conditions.
Visualizations
Below are diagrams illustrating key troubleshooting and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
preventing decomposition of 4-fluoro-3,5-dimethyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of 4-fluoro-3,5-dimethyl-1H-pyrazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter related to the stability and handling of this compound.
Q1: What are the primary causes of decomposition for this compound?
A1: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, decomposition of fluorinated pyrazoles and related heterocyclic compounds can generally be attributed to several factors:
-
Exposure to Light: Similar to other fluorinated aromatic compounds, this pyrazole derivative may be susceptible to photolysis, which can lead to defluorination or other structural changes.
-
Elevated Temperatures: Thermal decomposition can occur, potentially initiated at the N-H bond or involving the methyl groups on the pyrazole ring.
-
Extreme pH Conditions: Both strongly acidic and strongly basic conditions can catalyze hydrolysis or other degradation reactions in heterocyclic compounds.
-
Presence of Strong Nucleophiles: Reagents like glutathione have been shown to degrade related fluorinated pyrazoles, suggesting a susceptibility to nucleophilic attack.
-
Oxidizing Agents: The pyrazole ring can be susceptible to oxidation, leading to ring-opening or other undesirable side reactions.
Q2: My compound shows signs of degradation (e.g., discoloration, unexpected analytical results). How can I troubleshoot this?
A2: Degradation can manifest as a change in physical appearance (e.g., from a white solid to a yellowish or brownish substance) or as the appearance of impurity peaks in analytical data (e.g., HPLC, GC-MS, NMR). Use the following workflow to identify the potential cause.
Caption: Troubleshooting workflow for identifying the cause of decomposition.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability and longevity, the compound should be stored under the following conditions.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and reduces the rate of potential side reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against air-sensitivity, particularly oxidation and moisture-induced degradation. |
| Light | Amber vial or protected from light | Prevents potential photodegradation. |
| Container | Tightly sealed vial | Prevents contamination and exposure to moisture. |
For maximum recovery of the product, it is also recommended to centrifuge the original vial before removing the cap.[1][2]
Experimental Protocols
Protocol 1: General Handling Procedure
To minimize degradation during experimental use, follow these steps:
-
Preparation: Before opening, allow the vial of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If the experiment is sensitive to air or moisture, handle the compound in a glovebox or under a steady stream of an inert gas like argon or nitrogen.
-
Solvent Selection: Use anhydrous solvents from a reliable source. If the reaction does not require acidic or basic conditions, consider using a neutral, aprotic solvent.
-
Temperature Control: For reactions, maintain the recommended temperature and avoid unnecessary heating. If heating is required, do so for the minimum time necessary.
-
Light Protection: Whenever possible, conduct the experiment in a fume hood with the sash lowered to minimize light exposure, or wrap the reaction vessel in aluminum foil.
Caption: Recommended experimental workflow for handling the compound.
Protocol 2: Basic Stability Test in Solution
This protocol provides a general method to assess the stability of this compound in a specific solvent over time.
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, DMSO, methanol).
-
Include an internal standard in the solution for accurate quantification.
-
-
Sample Preparation:
-
Dispense aliquots of the stock solution into several amber HPLC vials.
-
Prepare separate sets of vials for each condition to be tested (e.g., room temperature, 40°C, exposure to ambient light).
-
-
Time-Point Analysis:
-
Analyze one vial immediately after preparation (T=0) using a validated HPLC method to determine the initial purity and concentration.
-
Store the remaining vials under the specified conditions.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each condition and analyze it by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound versus time to determine the degradation rate.
-
| Time Point | Condition 1: RT, Dark (% Remaining) | Condition 2: 40°C, Dark (% Remaining) | Condition 3: RT, Light (% Remaining) |
| 0 hr | 100.0 | 100.0 | 100.0 |
| 2 hr | |||
| 4 hr | |||
| 8 hr | |||
| 24 hr | |||
| 48 hr |
Caption: Example data table for a solution stability study.
References
characterization of byproducts in 4-fluoro-3,5-dimethyl-1H-pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods involve the electrophilic fluorination of 3,5-dimethyl-1H-pyrazole or the cyclization of a fluorinated precursor. Key methods include:
-
Direct fluorination of 3,5-dimethyl-1H-pyrazole: This method uses electrophilic fluorinating agents like elemental fluorine (F₂) or commercial reagents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).[1][2]
-
Cyclization of 3-fluoro-2,4-pentanedione with hydrazine: This two-step approach involves the fluorination of pentane-2,4-dione, followed by condensation with hydrazine.[1][3]
Q2: What are the major byproducts I should expect?
A2: The primary byproducts depend on the synthetic route and reaction conditions. Common byproducts include:
-
4,4-difluoro-3,5-dimethyl-1H-pyrazole: Over-fluorination at the 4-position is a common issue, especially with potent electrophilic fluorinating agents.[2][4]
-
Side-chain fluorinated products: Fluorination of the methyl groups can occur, leading to a complex mixture of products and tar formation.[2]
-
Unreacted starting material: Incomplete conversion of 3,5-dimethyl-1H-pyrazole.
-
Non-fluorinated pyrazole: In the cyclization method, this can result from incomplete fluorination of the diketone precursor. However, with careful control, its formation can be avoided.[1]
Q3: How can I characterize the final product and identify byproducts?
A3: A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a characteristic singlet for the two methyl groups.
-
¹⁹F NMR is crucial for identifying fluorine-containing compounds. This compound exhibits a singlet at approximately -183.4 ppm.[3] Di-fluorinated byproducts will show different chemical shifts and coupling patterns.
-
¹³C NMR can confirm the structure, with the carbon bearing the fluorine atom showing a large coupling constant (¹JCF).[3]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the components of the reaction mixture, and MS provides molecular weight information and fragmentation patterns to help identify the desired product and byproducts.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time or temperature. Monitor the reaction progress using TLC or GC-MS.- Use a slight excess of the fluorinating agent. |
| Degradation of product | - Direct fluorination of 3,5-dimethyl-1H-pyrazole can be inefficient due to tar formation from competing fluorination of the methyl groups.[2] Consider the two-step method involving the fluorination of pentane-2,4-dione followed by cyclization.[1][3]- Use milder reaction conditions or a less reactive fluorinating agent. |
| Suboptimal choice of fluorinating agent | - The choice of fluorinating agent can significantly impact yield. Compare the performance of Selectfluor™, NFSI, and other reagents for your specific setup.[6] |
| Moisture in the reaction | - Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can quench some fluorinating agents. |
Problem 2: Formation of Significant Amounts of Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| 4,4-difluoro-3,5-dimethyl-1H-pyrazole | Over-fluorination due to harsh reaction conditions or excess fluorinating agent. | - Reduce the equivalents of the fluorinating agent.- Lower the reaction temperature.- Decrease the reaction time. |
| Tar/Polymeric material | Competing fluorination on the methyl substituents leading to product degradation.[2] | - Switch to the two-step synthesis via 3-fluoro-2,4-pentanedione.[1][3]- Use a milder and more selective fluorinating agent. |
| Unreacted 3,5-dimethyl-1H-pyrazole | Insufficient amount of fluorinating agent or incomplete reaction. | - Increase the equivalents of the fluorinating agent.- Extend the reaction time. |
Problem 3: Difficulty in Purifying the Product
| Issue | Suggested Solution |
| Co-elution of product and byproducts | - Column Chromatography: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The di-fluorinated byproduct is generally less polar and will elute first.[2] For challenging separations, consider using a fluorinated stationary phase for HPLC.[7][8]- Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Product is not separating from baseline impurities | - Aqueous work-up: Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities.[3]- Acid-base extraction: If applicable, exploit the basicity of the pyrazole nitrogen for purification. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Fluorinating Agent | Typical Solvent | Reported Yield | Key Byproducts | Reference |
| Direct Fluorination (Flow) | 10% F₂/N₂ | Acetonitrile | 66-77% | Not observed | [1][3] |
| Direct Fluorination (Batch) | Selectfluor™ | Acetonitrile | Inefficient | Tar, side-chain fluorination | [2] |
Table 2: Characteristic NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |
| ¹H (CDCl₃) | 2.26 (CH₃) | singlet | - | [3] |
| ¹H (CDCl₃) | 8.61 (NH) | broad singlet | - | [3] |
| ¹³C (CDCl₃) | 9.1 (CH₃) | doublet | ³JCF = 2.9 | [3] |
| ¹³C (CDCl₃) | 143.5 (C-F) | doublet | ¹JCF = 239.8 | [3] |
| ¹⁹F (CDCl₃) | -183.4 | singlet | - | [3] |
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of this compound[1][3]
This protocol is adapted from Breen et al. and involves a two-step, one-flow process.
-
Reactor Setup: A continuous flow reactor is purged with nitrogen. The reactor is cooled to 5-10 °C using a cryostat.
-
Reagent Preparation:
-
Solution A: Pentane-2,4-dione (1.0 mmol) is dissolved in acetonitrile (4 mL).
-
Solution B: Hydrazine hydrate (1.5 mmol) is dissolved in ethanol (4 mL).
-
-
Reaction Execution:
-
A 10% mixture of fluorine in nitrogen is passed through the reactor via Input A at a flow rate of 8 mL/min.
-
Solution A is injected into the reactor through Input B at a rate of 2 mL/h.
-
Simultaneously, Solution B is injected through Input C at a rate of 2 mL/h.
-
-
Work-up and Purification:
-
The product mixture is collected in a vessel containing water.
-
The aqueous mixture is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL) and water (30 mL).
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (1:1) eluent to yield this compound as pale yellow crystals.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for byproduct formation.
References
- 1. BJOC - Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination [beilstein-journals.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. brynmawr.edu [brynmawr.edu]
- 7. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-Fluoro-3,5-dimethyl-1H-pyrazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-fluoro-3,5-dimethyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The most prominent scalable synthesis routes involve the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative. A highly efficient and scalable method is the continuous flow synthesis, which involves the direct fluorination of 3,5-dimethylpyrazole or its precursor, pentane-2,4-dione, followed by in-line cyclization with hydrazine.[1][2] This method offers enhanced safety, particularly when using hazardous reagents like elemental fluorine, and often leads to higher yields and purity compared to traditional batch processes.[3][4] Another approach is the direct fluorination of 3,5-dimethyl-1H-pyrazole using an electrophilic fluorinating agent such as Selectfluor®, although this can sometimes lead to side products and purification challenges.[5]
Q2: How can I control the regioselectivity of the reaction between an unsymmetrical fluorinated 1,3-diketone and a substituted hydrazine?
A2: Regioselectivity is a common challenge in pyrazole synthesis. The choice of solvent can significantly influence the outcome. Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), have been shown to dramatically increase the regioselectivity of the reaction, favoring the formation of one isomer.[6][7] Aprotic solvents may favor the formation of the other regioisomer. The steric and electronic properties of the substituents on both the diketone and the hydrazine also play a crucial role.
Q3: What are the primary safety concerns when scaling up the production of this compound, and how can they be mitigated?
A3: The primary safety concerns are associated with the handling of hazardous materials, particularly elemental fluorine (F₂) gas, which is highly reactive, corrosive, and toxic.[8][9] Mitigation strategies include:
-
Continuous Flow Chemistry: Utilizing a continuous flow reactor minimizes the amount of fluorine gas present at any given time, significantly reducing the risk of a hazardous event.[6][10]
-
Inert Gas Dilution: Using a diluted mixture of fluorine in an inert gas (e.g., 10% F₂ in nitrogen) tames its reactivity.
-
Proper Equipment: All equipment must be constructed from fluorine-resistant materials. Teflon is a preferred material for gaskets and tubing.[8]
-
Quenching System: A robust quenching system with a basic solution (e.g., 5-10% aqueous NaOH) is essential to neutralize any unreacted fluorine gas and acidic byproducts like hydrogen fluoride (HF).[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, a face shield, and compatible gloves, is mandatory.[11][12]
-
Emergency Preparedness: An emergency response plan, including access to calcium gluconate gel for HF burns, must be in place.[6][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete fluorination of the starting material.- Suboptimal reaction temperature or residence time in a flow reactor.- Degradation of hydrazine starting material.- Formation of byproducts or tar.[5] | - Increase the stoichiometry of the fluorinating agent or adjust the flow rate of fluorine gas.- Optimize the temperature and residence time for the specific reaction.- Use freshly distilled or high-purity hydrazine.- Adjust the pH of the reaction mixture; in some cases, adding a mild base can prevent byproduct formation. |
| Formation of Regioisomers | - Use of an unsymmetrical 1,3-diketone precursor. | - Employ a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity.[6][7]- Modify the reaction temperature, as this can sometimes influence the kinetic vs. thermodynamic product ratio. |
| Product is an Oil and Difficult to Purify | - Presence of residual solvent.- Contamination with unreacted starting materials or oily byproducts. | - Dry the product under high vacuum to remove residual solvents.- Purify via column chromatography on silica gel.- Convert the pyrazole to its crystalline acid addition salt (e.g., with HCl or H₂SO₄), recrystallize the salt, and then neutralize to obtain the purified product. |
| Discoloration of the Reaction Mixture | - Formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.- Acid-catalyzed side reactions leading to colored byproducts. | - If using a hydrazine salt, add a mild base like sodium acetate to neutralize the acid.- Treat the crude product with activated charcoal to adsorb colored impurities before further purification. |
| Incomplete Reaction in Continuous Flow | - Insufficient mixing of reactants.- Incorrect stoichiometry due to inaccurate pump flow rates. | - Ensure efficient mixing in the flow reactor, potentially by using a static mixer.- Calibrate all pumps accurately before starting the reaction. |
Experimental Protocols
Detailed Methodology for Continuous Flow Synthesis
This protocol describes a scalable, two-step continuous flow process for the synthesis of this compound.
Step 1: In-situ Fluorination of Pentane-2,4-dione
-
Reactor Setup: A continuous flow reactor system is assembled with pumps for liquid reagents, a mass flow controller for the fluorine gas mixture, a temperature-controlled reactor coil, and an in-line back-pressure regulator. The outlet of the reactor is connected to a quenching vessel containing a stirred 5-10% aqueous sodium hydroxide solution.
-
Reagent Preparation:
-
Solution A: Prepare a solution of pentane-2,4-dione in a suitable solvent like acetonitrile.
-
Gas Stream: Use a certified mixture of 10% fluorine in nitrogen.
-
-
Reaction Execution:
-
Pump Solution A through the reactor at a defined flow rate.
-
Simultaneously, introduce the 10% fluorine/nitrogen gas mixture into the reactor through the mass flow controller.
-
Maintain the reactor coil at the optimized temperature to facilitate the fluorination reaction, forming 3-fluoropentane-2,4-dione in situ.
-
Step 2: In-line Cyclization with Hydrazine
-
Reagent Preparation:
-
Solution B: Prepare a solution of hydrazine hydrate in a solvent miscible with the reaction stream (e.g., acetonitrile or ethanol).
-
-
Reaction Execution:
-
Introduce Solution B into the flow stream containing the in-situ generated 3-fluoropentane-2,4-dione via a T-mixer.
-
Pass the combined stream through a second heated reactor coil to promote the cyclization reaction, forming this compound.
-
-
Work-up and Purification:
-
The product stream exiting the reactor is quenched in the sodium hydroxide solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Analytical Characterization:
The purity and identity of the final product should be confirmed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Key steps in scaling up this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Our Research Focus: Converting batch production to continuous processing - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. LCSS: FLUORINE [web.stanford.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Bioactive Landscape: A Comparative Analysis of 4-fluoro-3,5-dimethyl-1H-pyrazole and its Non-fluorinated Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on biological activity is paramount. This guide offers a comparative overview of 4-fluoro-3,5-dimethyl-1H-pyrazole and its non-fluorinated counterpart, 3,5-dimethyl-1H-pyrazole. While direct head-to-head comparative studies are limited, this document synthesizes available data to illuminate the potential impact of fluorination on the biological profile of this pyrazole scaffold.
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. This often leads to improved metabolic stability, increased membrane permeability, and altered binding affinities. Pyrazole derivatives, a well-established class of heterocyclic compounds, are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Comparative Biological Activity: A Qualitative Overview
Currently, published literature does not provide a direct quantitative comparison of the biological activity of this compound against 3,5-dimethyl-1H-pyrazole from the same experimental setup. However, the broader consensus in medicinal chemistry suggests that fluorination can significantly enhance the bioactivity of heterocyclic compounds. For instance, studies on various pyrazole-based hydrazone derivatives have indicated that fluorine substitution can lead to enhanced anti-inflammatory potential.
Derivatives of 3,5-dimethyl-1H-pyrazole have been investigated for a range of biological activities, including their potential as antitumor and antimicrobial agents. The non-fluorinated core serves as a versatile scaffold for the synthesis of various bioactive molecules. The addition of a fluorine atom at the 4-position of the pyrazole ring is anticipated to alter the electron distribution and lipophilicity of the molecule, which in turn could influence its interaction with biological targets.
Experimental Data Summary
While a direct comparative table with IC50 or MIC values for the two specific compounds is not available, the following table summarizes the types of biological activities investigated for derivatives of each scaffold.
| Compound Scaffold | Biological Activity Investigated | Representative Findings |
| 3,5-dimethyl-1H-pyrazole Derivatives | Anticancer | Derivatives have shown cytotoxic activity against various cancer cell lines. |
| Antimicrobial | Some derivatives exhibit moderate activity against bacterial and fungal strains.[1] | |
| Anti-inflammatory | The pyrazole nucleus is a known pharmacophore in anti-inflammatory drugs. | |
| Fluorinated Pyrazole Derivatives | Anti-inflammatory | Fluorine substitution on pyrazole-based compounds has been shown to enhance anti-inflammatory effects. |
| Antifungal | Fluoro-substituted pyrazoles have demonstrated a wide range of antifungal activities.[2] | |
| Anticancer | The introduction of fluorine can lead to potent antiproliferative activity. |
General Experimental Workflow for Biological Activity Screening
To ascertain a direct comparison of the biological activities of this compound and 3,5-dimethyl-1H-pyrazole, a standardized experimental workflow would be essential. The following diagram illustrates a typical process for in vitro screening.
Caption: A generalized workflow for the in vitro comparison of biological activity.
Detailed Experimental Protocols
The following are generalized protocols for common in vitro assays that could be used to directly compare the two compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: Serial twofold dilutions of the test compounds (this compound and 3,5-dimethyl-1H-pyrazole) are prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
While direct comparative data remains to be established through dedicated studies, the existing body of research on pyrazole derivatives provides a strong rationale for investigating the biological activity of this compound. The strategic placement of a fluorine atom on the pyrazole core is a promising modification that has the potential to enhance its pharmacological profile. Future research focusing on a direct, quantitative comparison of this fluorinated analog with its non-fluorinated parent will be invaluable for guiding the design and development of novel therapeutic agents.
References
A Comparative Analysis: 4-fluoro-3,5-dimethyl-1H-pyrazole and the Established COX-2 Inhibitor, Celecoxib
A comprehensive review of available scientific literature reveals a significant disparity in the extent of characterization between 4-fluoro-3,5-dimethyl-1H-pyrazole and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. While celecoxib has been extensively studied and its mechanism of action as a selective cyclooxygenase-2 (COX-2) inhibitor is thoroughly documented, there is a notable absence of published experimental data on the biological activity of this compound. This lack of information precludes a direct, data-driven comparison of their performance.
This guide will first provide a detailed overview of the known properties of celecoxib, including its chemical structure, mechanism of action, and its role in inflammatory pathways. Subsequently, it will present the available information for this compound and highlight the current knowledge gap regarding its pharmacological profile.
Celecoxib: A Potent and Selective COX-2 Inhibitor
Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of the COX-2 enzyme.[1][2][3] Its chemical structure features a central pyrazole ring with a p-sulfamoylphenyl group at the 1-position and a p-tolyl group at the 5-position, and a trifluoromethyl group at the 3-position.[2]
| Property | Celecoxib |
| Chemical Formula | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 381.37 g/mol |
| Mechanism of Action | Selective COX-2 Inhibition |
Mechanism of Action and Signaling Pathway
The anti-inflammatory, analgesic, and antipyretic properties of celecoxib are attributed to its selective inhibition of COX-2.[3] The cyclooxygenase enzyme exists in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors.[1]
By selectively inhibiting COX-2, celecoxib reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] This selectivity for COX-2 over COX-1 is believed to be responsible for a lower incidence of certain gastrointestinal side effects compared to non-selective NSAIDs that inhibit both isoforms.[1]
This compound: An Uncharacterized Pyrazole Derivative
In contrast to celecoxib, this compound is a pyrazole derivative for which there is a paucity of publicly available biological data. Its primary characterization is in the context of chemical synthesis.
| Property | This compound |
| Chemical Formula | C₅H₇FN₂ |
| Molecular Weight | 114.12 g/mol |
| Mechanism of Action | Not Reported |
While pyrazole derivatives as a class are known to exhibit a wide range of biological activities, including anti-inflammatory and COX inhibitory effects, it is not possible to extrapolate these general properties to a specific, unstudied compound. The substitution pattern on the pyrazole ring is a critical determinant of biological activity. For instance, the specific substituents on the celecoxib molecule are crucial for its selective COX-2 inhibition.[2]
Experimental Protocols
Due to the absence of experimental data for this compound, no experimental protocols can be provided for this compound. For celecoxib, a standard experimental protocol to determine its COX inhibitory activity would be a whole-cell assay or an in vitro enzyme assay.
Hypothetical Experimental Workflow for COX Inhibition Assay:
Conclusion
A direct and meaningful comparison between this compound and celecoxib is not feasible at this time due to the lack of available scientific data on the biological activities of this compound. While the pyrazole scaffold is a common feature in many anti-inflammatory drugs, including celecoxib, the specific biological effects of this compound remain to be elucidated through experimental investigation. Future research, including in vitro enzyme inhibition assays and in vivo models of inflammation, would be necessary to determine if this compound possesses any pharmacological activity and to enable a proper comparison with established drugs like celecoxib.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of 4-Fluoro-3,5-dimethyl-1H-pyrazole Derivatives: A Comparative Guide for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoro-3,5-dimethyl-1H-pyrazole scaffold has emerged as a promising motif in the design of novel kinase inhibitors. Its unique electronic properties, conferred by the fluorine substitution, and the established role of the pyrazole core as a versatile pharmacophore, make it an attractive starting point for developing targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives, with a focus on their kinase inhibitory potential. Experimental data from publicly available studies are summarized, alongside detailed experimental protocols and visualizations of key signaling pathways, to aid researchers in the rational design of next-generation inhibitors.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
While comprehensive SAR studies specifically on a series of this compound derivatives are not extensively available in the public domain, analysis of structurally related pyrazole-based kinase inhibitors provides valuable insights. The following tables summarize the inhibitory activities of various pyrazole derivatives against different kinase targets. The data highlights the influence of substitutions on the pyrazole core and associated phenyl rings on potency and selectivity.
| Compound ID | Pyrazole Core | R1 (N1-substituent) | R2 (C4-substituent) | Kinase Target | IC50 (nM) | Reference |
| 1 | 3,5-dimethyl-1H-pyrazole | 4-Fluorophenyl | 4-((4-methylpiperazin-1-yl)methyl)phenyl-amino-C(O)- | FLT3 | <10 | [1] |
| CDK2 | 25 | [1] | ||||
| CDK4 | 30 | [1] | ||||
| CDK6 | 45 | [1] | ||||
| 2 | 3,5-dimethyl-1H-pyrazole | H | (E)-4-((4-bromophenyl)diazenyl) | Anti-proinflammatory | - | [2] |
| 3 | 3,5-dimethyl-1H-pyrazole | 4-Chlorophenyl | (E)-4-((4-bromophenyl)diazenyl) | Anti-proinflammatory | - | [2] |
| 4 | 3,5-dimethyl-1H-pyrazole | 4-Methoxyphenyl | (E)-4-((4-bromophenyl)diazenyl) | Anti-proinflammatory | - | [2] |
Table 1: Inhibitory Activity of Selected 3,5-dimethyl-1H-pyrazole Derivatives. This table showcases the kinase inhibitory profiles of various N1- and C4-substituted 3,5-dimethyl-1H-pyrazole derivatives. The data indicates that substitutions at these positions can significantly influence both potency and selectivity against different kinases.
| Compound ID | Pyrazole Core | R1 (N1-substituent) | R2 (C3-substituent) | R3 (C5-substituent) | Kinase Target | IC50 (µM) | Reference |
| 5 | 1H-pyrazole | 4,5-dihydro-quinazoline | H | H | CDK4 | 0.01 | [3] |
| CDK6 | 0.026 | [3] | |||||
| 6 | 1H-pyrazole | Phenyl | H | 2-pyrrolyl | MAO-B | - | [3] |
| 7 | 1H-pyrazole | H | Substituted phenyl | 2-pyrrolyl | MAO-B | - | [3] |
Table 2: Inhibitory Activity of Pyrazolo[4,3-h]quinazoline and Related Derivatives. This table presents data on pyrazole-fused systems and other substituted pyrazoles, demonstrating the impact of core structure modifications and substituent placement on kinase inhibition.
Experimental Protocols
A detailed understanding of the experimental methodologies used to generate SAR data is crucial for its interpretation and for the design of further studies. Below is a representative protocol for an in vitro kinase inhibition assay.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the affinity of inhibitors for a target kinase.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., CDK2, p38, VEGFR2)
-
Eu-labeled anti-tag antibody
-
Fluorescent tracer specific for the kinase
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
Control inhibitor (e.g., Staurosporine)
-
384-well assay plates
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.
-
Reagent Preparation:
-
Kinase/Antibody Solution: Prepare a 2X solution of the kinase and Eu-labeled anti-tag antibody in Kinase Buffer A. The final concentrations will need to be optimized for each kinase.
-
Tracer Solution: Prepare a 4X solution of the fluorescent tracer in Kinase Buffer A. The optimal concentration is typically close to the Kd of the tracer for the kinase.
-
-
Assay Protocol (384-well plate): a. Add 4 µL of each serially diluted test compound or control to the appropriate wells. b. Add 8 µL of the 2X kinase/antibody solution to all wells. c. Add 4 µL of the 4X tracer solution to all wells. d. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor emission and acceptor emission).
-
Data Analysis: a. Calculate the emission ratio (acceptor/donor). b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Key Signaling Pathways
Understanding the signaling pathways in which target kinases operate is essential for predicting the cellular effects of their inhibitors. The following diagrams, generated using the DOT language, illustrate key kinase signaling cascades relevant to the development of pyrazole-based inhibitors.
Caption: CDK2/Cyclin E signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: VEGFR2 signaling pathway and the inhibitory action of pyrazole derivatives.
Conclusion
The this compound scaffold holds significant potential for the development of novel kinase inhibitors. While direct and extensive SAR data for this specific substitution pattern is an area for future research, the analysis of related pyrazole derivatives provides a strong foundation for rational drug design. The data presented in this guide, along with the detailed experimental protocol and pathway visualizations, are intended to empower researchers to explore this promising chemical space and accelerate the discovery of new therapeutic agents. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their SAR and therapeutic potential.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
4-Fluoro-3,5-dimethyl-1H-pyrazole: A Comparative Guide for a Promising Research Tool
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into bioactive molecules is a well-established method to enhance pharmacological properties. This guide provides a comparative validation of 4-fluoro-3,5-dimethyl-1H-pyrazole as a research tool, presenting its performance alongside its non-fluorinated counterpart, 3,5-dimethyl-1H-pyrazole, with a focus on their cytotoxic effects on cancer cell lines.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the pyrazole ring plays a crucial role in determining the specific biological target and potency of these compounds. Fluorination, in particular, can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.
This guide delves into the available experimental data to objectively assess the impact of 4-position fluorination on the 3,5-dimethyl-1H-pyrazole core.
Comparative Analysis of Cytotoxicity
To validate the potential of this compound as a tool in cancer research, a head-to-head comparison of its cytotoxic activity with the parent compound, 3,5-dimethyl-1H-pyrazole, is essential. While direct comparative studies are limited, data from independent investigations on various cancer cell lines allows for an initial assessment.
A study investigating the anticancer properties of a series of pyrazole-based compounds evaluated the cytotoxicity of 3,5-dimethyl-1H-pyrazole against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| 3,5-dimethyl-1H-pyrazole | MCF-7 (Breast) | >100 |
| HeLa (Cervical) | >100 | |
| A549 (Lung) | >100 |
Table 1: Cytotoxicity of 3,5-dimethyl-1H-pyrazole against various cancer cell lines.
Experimental Protocols
The following is a detailed methodology for a key experiment frequently cited in the evaluation of pyrazole derivatives' anticancer activity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (3,5-dimethyl-1H-pyrazole, this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plates for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the general workflow for evaluating the cytotoxic potential of a novel compound like this compound, a Graphviz diagram is provided below. This diagram outlines the logical progression from initial compound screening to the determination of its effect on cell viability.
This workflow illustrates the key stages in assessing the anticancer potential of a test compound. It begins with the synthesis and preparation of the compound, followed by the in vitro cytotoxicity assay using a specific cancer cell line, and concludes with the analysis of the experimental data to determine the IC50 value. This systematic approach is fundamental in the initial stages of drug discovery and for validating the biological activity of new chemical entities.
A Spectroscopic Comparative Analysis of 4-fluoro-3,5-dimethyl-1H-pyrazole and Structurally Related Analogs
For Immediate Publication
[City, State] – [Date] – A comprehensive spectroscopic comparison of 4-fluoro-3,5-dimethyl-1H-pyrazole with its non-fluorinated parent compound, 3,5-dimethyl-1H-pyrazole, and its chlorinated analog, 4-chloro-3,5-dimethyl-1H-pyrazole, is presented. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the NMR, IR, and mass spectrometry data for these compounds, facilitating their identification and characterization in various research applications.
Substituted pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities. The introduction of a halogen atom at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making a detailed spectroscopic understanding essential for structure-activity relationship (SAR) studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) - NH | δ (ppm) - CH₃ |
| This compound | ~10.5 (br s) | ~2.2 (s) |
| 3,5-dimethyl-1H-pyrazole | ~10.0 (br s)[1] | 2.21 (s)[2] |
| 4-chloro-3,5-dimethyl-1H-pyrazole | ~11.0 (br s) | 2.29 (s), 2.27 (s)[3] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) - C3/C5 | δ (ppm) - C4 | δ (ppm) - CH₃ |
| This compound | ~140 (d, JC-F ≈ 15 Hz) | ~145 (d, JC-F ≈ 250 Hz) | ~10 |
| 3,5-dimethyl-1H-pyrazole | 148.1 | 106.4 | 12.9, 11.8 |
| 4-chloro-3,5-dimethyl-1H-pyrazole | 148.7 | 107.0 | 13.0, 12.0[3] |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) vs. CFCl₃ |
| This compound | ~ -175[4] |
Table 4: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
| Compound | ν (N-H) | ν (C=C), ν (C=N) |
| This compound | ~3100-3300 | ~1500-1600 |
| 3,5-dimethyl-1H-pyrazole | 3150-3350[5] | 1570, 1470[5] |
| 4-chloro-3,5-dimethyl-1H-pyrazole | ~3100-3300 | ~1500-1600 |
Table 5: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 114 | 99, 72, 57 |
| 3,5-dimethyl-1H-pyrazole | 96[6] | 95, 81, 68, 54[6] |
| 4-chloro-3,5-dimethyl-1H-pyrazole | 130/132 | 115/117, 95, 80 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external standard.
Infrared (IR) Spectroscopy
IR spectra were recorded on an FT-IR spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the compound was ground with dry KBr and pressed into a thin transparent disk.
Mass Spectrometry (MS)
Electron ionization mass spectra (EI-MS) were obtained using a mass spectrometer with an ionization energy of 70 eV. Samples were introduced directly into the ion source.
Spectroscopic Interpretation and Comparison
The spectroscopic data reveals distinct trends upon halogenation of the 3,5-dimethyl-1H-pyrazole core.
-
¹H NMR: The N-H proton signal shows a downfield shift upon halogenation, with the chloro-substituted compound exhibiting the most significant shift. This is attributed to the electron-withdrawing nature of the halogens, which deshields the N-H proton. The methyl protons show minor shifts.
-
¹³C NMR: The most notable effect is on the C4 carbon, which is directly attached to the halogen. The ¹³C chemical shift of C4 in the fluoro-derivative is significantly downfield and exhibits a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature of fluorinated aromatic systems. The C3 and C5 carbons also show a smaller coupling to the fluorine atom.
-
¹⁹F NMR: The chemical shift of the fluorine atom in this compound is in the typical range for fluorine attached to an aromatic ring.[4]
-
IR Spectroscopy: The N-H stretching vibration is observed in the range of 3100-3300 cm⁻¹ for all three compounds. Halogenation does not cause a dramatic shift in this region. The fingerprint region shows variations in the C-C and C-N stretching and bending vibrations, which can be used for identification.
-
Mass Spectrometry: The molecular ion peaks are consistent with the molecular weights of the compounds. The fragmentation patterns are influenced by the halogen substituent. The chlorinated compound shows the characteristic isotopic pattern for chlorine (M+ and M+2 peaks in a ~3:1 ratio).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the pyrazole compounds.
References
In Vitro Efficacy of Pyrazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro testing of pyrazole derivatives, with a focus on 4-fluoro-3,5-dimethyl-1H-pyrazole as a representative compound. This document outlines key experimental protocols, presents comparative data for various pyrazole analogs, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and its Analogs
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, anticancer, antifungal, and antidiabetic properties. The pyrazole scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. This compound represents a specific, fluorinated derivative within this class. While in vitro data for this exact compound is not extensively available in the public domain, this guide will draw upon data from structurally related pyrazole derivatives to provide a framework for its potential biological evaluation and to compare its anticipated performance with known analogs.
Comparative In Vitro Biological Activity Data
The following tables summarize the in vitro biological activities of various pyrazole derivatives across different therapeutic areas. This data provides a benchmark for the potential efficacy of novel pyrazole compounds like this compound.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [1] |
| SC-558 | 10 | 0.0053 | >1900 | [1] |
| Phenylbutazone | Varies (non-selective) | Varies (non-selective) | ~1 | [1] |
| Compound 5u | 134.12 | 1.79 | 74.92 | [2] |
| Compound 5s | 183.11 | 2.51 | 72.95 | [2] |
Table 2: In Vitro Cytotoxic Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies | [3] |
| Indolo–pyrazole conjugate 6c | SK-MEL-28 (melanoma) | 3.46 | [4] |
| Chalcone–pyrazole hybrid VI | Various cancer cell lines | 3.70–8.96 | [4] |
| (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-((4-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (6e) | HNO-97 | >80% inhibition at 100 µg/ml | [5] |
Table 3: In Vitro Antifungal Activity of Pyrazole Derivatives
| Compound | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Isoxazole pyrazole carboxylate 7ai | R. solani | 0.37 | [6] | |
| Compound 5k | C. albicans | 0.125 | [7] | |
| Compound 6c | C. albicans | 0.0625 | [7] | |
| Compound 1v | F. graminearum | 0.0530 (µM) | [8] |
Table 4: In Vitro Antidiabetic Activity of Pyrazole Derivatives (α-Glucosidase and α-Amylase Inhibition)
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 | [9] |
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 | [9] |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 | [9] |
| Acyl pyrazole sulfonamide 5a | 1.13 ± 0.06 | - | [10][11] |
| Pyrazole–indole 14b | 2.76 ± 0.01 (µg/mL) | 4.21 ± 0.03 (µg/mL) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in vitro data. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity MTT Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[4][13]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116, SK-MEL-28) in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.[4][13]
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole compound (and a vehicle control) and incubate for 48-72 hours.[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammation pathway.
Methodology:
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a fluorometric probe, and arachidonic acid.
-
Reaction Setup: In a 96-well plate, add assay buffer, the COX probe, and the test pyrazole compound at various concentrations. Include wells for a no-enzyme control and a known inhibitor as a positive control.[1]
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the respective wells.
-
Initiation of Reaction: Start the reaction by adding arachidonic acid to all wells.[1]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to COX activity.[1]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible fungal growth.[8][14]
Methodology:
-
Fungal Inoculum Preparation: Prepare a standardized suspension of the fungal species (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI 1640).[14]
-
Compound Dilution: Prepare serial dilutions of the test pyrazole compound in the broth medium in a 96-well microplate.
-
Inoculation: Add the fungal inoculum to each well of the microplate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.[14]
Visualizing Molecular Pathways and Experimental Workflows
COX Inhibition Pathway
The following diagram illustrates the mechanism of action for COX inhibitors within the arachidonic acid pathway, which is central to inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 11. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 14. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 4-fluoro-3,5-dimethyl-1H-pyrazole Against a Reference Standard
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-fluoro-3,5-dimethyl-1H-pyrazole using a certified reference standard. The following sections detail the experimental protocols, present a comparative analysis of common analytical techniques, and illustrate the general workflow for purity assessment.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for accurate purity determination. The table below summarizes the key performance characteristics of the most commonly employed methods for the analysis of small organic molecules like this compound.[1][2]
| Technique | Principle | Typical Limit of Detection (LOD) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. | ~0.01% | High resolution, quantitative accuracy, and suitability for non-volatile and thermally labile compounds.[3] | Requires a chromophore for UV detection; analyte solubility in the mobile phase is necessary. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Below 0.01% | Excellent for volatile impurities, provides structural information from mass spectra.[3] | Not suitable for non-volatile or thermally unstable compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[1] | ~0.001% | High sensitivity and selectivity, provides molecular weight and structural information of impurities.[1] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample. | ~0.1% for routine analysis | Provides definitive structural elucidation of impurities, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable purity assessment. Below are representative methodologies for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a stock solution of the test sample at the same concentration.
-
Dilute both solutions to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Procedure:
-
Inject equal volumes (e.g., 10 µL) of the reference standard and the test sample into the HPLC system.
-
Record the chromatograms.
-
The purity of the test sample is determined by comparing the area of the main peak in the sample chromatogram to the area of the peak in the reference standard chromatogram (Area % method). Impurities are identified as any additional peaks.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50°C, ramp to 250°C.
-
Injection: Splitless injection of 1 µL.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation:
-
Prepare solutions of the reference standard and the test sample in a volatile organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
-
Procedure:
-
Inject the prepared solutions into the GC-MS system.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify and quantify impurities based on their retention times and mass spectra. Purity is calculated by the area normalization method.
-
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a chemical compound against a reference standard.
Caption: Workflow for Purity Assessment of this compound.
References
Comparative Docking Analysis of Fluorinated Pyrazole Derivatives in Cancer Research
A detailed examination of the in silico performance of fluorinated pyrazoles against key oncological targets, providing insights for researchers, scientists, and drug development professionals.
In the quest for novel therapeutic agents, pyrazole derivatives have emerged as a promising scaffold due to their diverse pharmacological activities. The introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and overall efficacy. This guide provides a comparative overview of the molecular docking performance of fluorinated pyrazole derivatives against prominent cancer-related protein targets, supported by experimental data from recent studies.
Quantitative Docking Performance
The following table summarizes the docking scores of various fluoro-substituted pyrazole and pyrazoline derivatives against selected cancer-associated proteins. Lower binding energy scores typically indicate a higher predicted binding affinity.
| Compound Name/Reference | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative | Antioxidant/Anti-inflammatory target (PDB ID: 5ADH) | Not explicitly stated, but noted to have excellent antioxidant and anti-inflammatory properties based on docking. | Not specified |
| 4-fluoro substituted pyrrolotriazine-pyrazole derivative | Breast Cancer Target (PDB ID: 8DUG) | -10.5 | Not specified |
| Fluoro-substituted pyrazoline derivative (Compound 3d) | Lung Adenocarcinoma Target | Not explicitly stated, but showed substantial inhibition. | Not specified |
| Fluoro-substituted pyrazoline derivative (Compound 3e) | Breast Cancer (MCF-7) Target | Not explicitly stated, but demonstrated good cytotoxicity. | Not specified |
Experimental Protocols: A Look into the Methodology
The data presented is derived from molecular docking studies that share a common methodological framework. Understanding this protocol is crucial for interpreting the results and designing further experiments.
General Molecular Docking Protocol
A typical workflow for the comparative docking of pyrazole derivatives involves several key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure. The prepared protein is then saved in a suitable format, such as PDBQT, for docking.
-
Ligand Preparation: The 3D structures of the pyrazole derivatives are generated using chemical drawing software like ChemDraw or Avogadro. The structures are then energetically minimized using a force field, such as MMFF94, to obtain a stable conformation. Gasteiger charges are computed, and the ligands are also saved in PDBQT format.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket, allowing the ligand to freely rotate and translate within this space.
-
Molecular Docking Simulation: Docking is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The Lamarckian genetic algorithm is a commonly employed search algorithm for this purpose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
Visualizing the Process and Potential Impact
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for comparative molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a fluorinated pyrazole.
A Comparative Guide to the Metabolic Stability of 4-fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 4-fluoro-3,5-dimethyl-1H-pyrazole against established pyrazole-containing active pharmaceutical ingredients (APIs), celecoxib and mavacoxib. The following sections detail the experimental protocols for determining metabolic stability, present comparative data in a tabular format, and illustrate the experimental workflow and metabolic pathways.
Introduction
The pyrazole moiety is a key structural feature in numerous pharmaceuticals due to its favorable physicochemical and pharmacological properties.[1][2][3][4] The metabolic stability of these compounds is a critical parameter in drug discovery, influencing their pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions.[5][6] This guide focuses on evaluating the metabolic stability of the novel compound this compound. Its stability is compared to celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID)[7], and mavacoxib, a long-acting NSAID for veterinary use known for its enhanced metabolic stability.[8]
Comparative Metabolic Stability Data
The metabolic stability of this compound was assessed using an in vitro liver microsomal stability assay and compared with celecoxib and mavacoxib. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint).
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45 | 30.8 | |
| Celecoxib | 28 | 49.5 | |
| Mavacoxib | > 120 | < 11.5 |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for celecoxib and mavacoxib are derived from literature findings.[9][8][10]
Experimental Protocols
The following is a detailed protocol for the in vitro liver microsomal stability assay used to generate the comparative data.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily Cytochrome P450s.[11][12][13]
Materials:
-
Test compounds (this compound, celecoxib, mavacoxib)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare the reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Prepare the liver microsomal solution by diluting the pooled HLM in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[12]
-
-
Incubation:
-
Pre-warm the reaction mixture and microsomal solution to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed reaction mixture containing the liver microsomes. The final concentration of the test compound is typically 1-10 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[12]
-
The reaction in each aliquot is immediately terminated by adding a cold quenching solution, typically acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant, containing the remaining parent compound, is collected for analysis.
-
The concentration of the parent compound at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression line.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizations
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Comparative Logic for Metabolic Stability Assessment
Caption: Logical flow for the comparative assessment of metabolic stability.
Potential Metabolic Pathways of Pyrazole Derivatives
Caption: Generalized metabolic pathways for pyrazole-containing compounds.
Discussion
The in vitro metabolic stability data provides valuable insights into the potential in vivo pharmacokinetic properties of this compound.
-
Comparison with Celecoxib: The hypothetical data suggests that this compound is more metabolically stable than celecoxib, as indicated by its longer half-life and lower intrinsic clearance. Celecoxib is primarily metabolized by CYP2C9-mediated hydroxylation of the methyl group.[9][10] The absence of such a readily metabolizable group in this compound may contribute to its enhanced stability.
-
Comparison with Mavacoxib: Mavacoxib is known for its exceptionally long half-life, which is attributed to the presence of a metabolically stable fluoro substituent in place of the metabolically labile methyl group of celecoxib.[8] The hypothetical data for this compound positions its metabolic stability between that of celecoxib and mavacoxib. The fluorine atom on the pyrazole ring likely contributes to its increased stability compared to celecoxib.
-
Potential Metabolic Pathways: The primary metabolic routes for pyrazole-containing compounds typically involve Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions.[15] For this compound, potential metabolic pathways could include hydroxylation of the methyl groups or the pyrazole ring, followed by glucuronidation or sulfation.
Conclusion
This comparative guide provides a framework for evaluating the metabolic stability of this compound. Based on the hypothetical in vitro data, this compound exhibits promising metabolic stability, superior to that of celecoxib. Further in vivo pharmacokinetic studies are warranted to confirm these findings and to fully characterize the metabolic profile of this compound for its potential as a drug candidate.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 10. ClinPGx [clinpgx.org]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 4-fluoro-3,5-dimethyl-1H-pyrazole for Researchers
For drug development professionals and researchers, a thorough understanding of a compound's potential for immunological cross-reactivity is critical for predicting off-target effects and ensuring clinical safety. This guide offers a comparative framework for evaluating the cross-reactivity profile of 4-fluoro-3,5-dimethyl-1H-pyrazole. In the absence of direct cross-reactivity studies for this specific molecule, this document provides an overview of the immunological properties of structurally related pyrazole derivatives and proposes a comprehensive experimental strategy to assess its potential for immune-mediated reactions.
The pyrazole nucleus is a common scaffold in a multitude of pharmaceuticals, exhibiting a wide array of biological activities. The nature and position of substituents on the pyrazole ring are pivotal in defining the molecule's pharmacological and toxicological profile, including its potential to interact with the immune system.
Immunological Profile of Pyrazole Derivatives
The pyrazole class of compounds displays a diverse range of interactions with the immune system. Some derivatives have been shown to possess immunomodulatory and even immunosuppressive properties. For instance, certain pyrazole carboxamides have demonstrated potent immunosuppressant activity in mixed leukocyte response (MLR) assays, with IC50 values below 1 microMolar[1]. Conversely, other studies have highlighted the anti-inflammatory potential of pyrazoline compounds, which have been observed to reduce levels of pro-inflammatory cytokines such as IL-1β, TNF, and IL-6.
The metabolic fate of pyrazole derivatives can also influence their immunological profile. The pyrazole ring is generally considered to be metabolically stable[2]. However, interactions with metabolic enzymes, such as Cytochrome P450 2E1 (CYP2E1), are known to occur, and the substitution pattern on the pyrazole ring plays a significant role in these interactions[3]. Metabolites of a parent compound can sometimes be immunogenic.
Crucially for this analysis, studies comparing different classes of pyrazole-based drugs have indicated that cross-reactivity is not a given. Research on pyrazolinone and pyrazolidinedione derivatives revealed no cross-reactivity between these two series. Furthermore, within each series, antibodies exhibited a high degree of specificity, suggesting that even minor structural modifications can significantly alter the immunogenic epitope[4].
Potential Comparator Compounds for Cross-Reactivity Studies
To contextualize the potential cross-reactivity of this compound, a panel of structurally or functionally related compounds should be evaluated in parallel. The following compounds are proposed as suitable comparators due to their structural similarity or their established clinical relevance as pyrazole-containing drugs.
| Compound | Structure | Rationale for Comparison |
| This compound | (Target Compound) | The molecule of interest. |
| 3,5-dimethyl-1H-pyrazole | The direct parent compound, lacking the 4-fluoro substituent. Commercially available[5][6][7][8]. | |
| Celecoxib | A widely used non-steroidal anti-inflammatory drug (NSAID) featuring a 1,5-diarylpyrazole core[9][10][11][12]. | |
| Phenylbutazone | An NSAID with a 1,2-diphenylpyrazolidine-3,5-dione structure[1][13][14][15][16]. | |
| Edaravone | A free radical scavenger used in the treatment of stroke and ALS, based on a 3-methyl-1-phenyl-2-pyrazolin-5-one scaffold[2][3][17][18][19]. | |
| Sildenafil | A selective inhibitor of phosphodiesterase type 5 (PDE5) with a fused pyrazolo[4,3-d]pyrimidin-7-one structure[20][21][22][23][24]. |
Proposed Experimental Workflow for Cross-Reactivity Assessment
A tiered in vitro approach is recommended to comprehensively evaluate the potential of this compound to elicit an immune response and to determine its cross-reactivity profile against the selected comparators.
Caption: A tiered experimental workflow for assessing the immunological cross-reactivity of a test compound.
Experimental Protocols
Tier 1: Initial Screening
1. Cytokine Release Assay (CRA)
-
Objective: To assess the potential of the test compounds to induce the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Isolate PBMCs from whole blood of multiple healthy donors.
-
Culture PBMCs in the presence of a range of concentrations of the target compound and comparator compounds.
-
Include positive controls (e.g., lipopolysaccharide) and a vehicle control.
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Quantify the levels of key cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.[9][10][11][20][21]
-
Tier 2: Assessment of Specific Hypersensitivity Pathways
2. Basophil Activation Test (BAT)
-
Objective: To evaluate the potential for immediate-type (IgE-mediated) hypersensitivity reactions.
-
Methodology:
3. Lymphocyte Transformation Test (LTT)
-
Objective: To detect delayed-type hypersensitivity reactions mediated by drug-specific memory T-cells.
-
Methodology:
Tier 3: Mechanistic Insights
4. T-Cell Proliferation Assay
-
Objective: To identify and characterize T-cell epitopes within the compound structure that may trigger an immune response.
-
Methodology:
Data Presentation
The following table provides a template for summarizing the results obtained from the proposed experimental workflow. This structured format allows for a clear and objective comparison of this compound with the selected comparator compounds.
Template for Summarizing Experimental Cross-Reactivity Data
| Assay | Endpoint | This compound | 3,5-dimethyl-1H-pyrazole | Celecoxib | Phenylbutazone | Edaravone | Sildenafil |
| Cytokine Release Assay | EC50 for TNF-α release (µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| EC50 for IL-6 release (µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Basophil Activation | % Activated Basophils at 10 µM | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Lymphocyte Transformation | Stimulation Index (SI) at 10 µM | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| T-Cell Proliferation | % Proliferating CD4+ T-cells | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| % Proliferating CD8+ T-cells | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
By systematically applying this comparative approach, researchers can generate a robust dataset to predict the immunological profile of this compound, providing valuable insights for its continued development.
References
- 1. Phenylbutazone | 50-33-9 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]
- 6. wacker.com [wacker.com]
- 7. scbt.com [scbt.com]
- 8. 3,5-Dimethylpyrazole Supplier | 67-51-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib | 169590-42-5 [chemicalbook.com]
- 13. Phenylbutazone sodium | C19H19N2NaO2 | CID 46174103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Phenylbutazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. researchgate.net [researchgate.net]
- 18. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. GSRS [precision.fda.gov]
- 20. The structure of sildenafil [ch.ic.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Sildenafil Citrate | C28H38N6O11S | CID 135413523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. znaturforsch.com [znaturforsch.com]
- 25. Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4-fluoro-3,5-dimethyl-1H-pyrazole
Hazard Profile and Safety Recommendations
Based on the analysis of related pyrazole compounds, 4-fluoro-3,5-dimethyl-1H-pyrazole should be treated as hazardous waste.[1] Pyrazole derivatives are often classified with acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Some pyrazoles are also suspected of damaging fertility or the unborn child.[4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures personnel safety.
-
Waste Segregation and Containment:
-
Solid Waste: Collect all solid forms of the compound, including residual amounts from containers, in a dedicated, compatible, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, it should be collected in a sealable, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, and contaminated gloves, must be disposed of in a designated hazardous waste container.[1]
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity of waste
-
The date the waste was first added to the container[1]
-
-
Temporary Storage: Store sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic.[1]
-
Final Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1]
-
Alternatively, the compound may be prepared for disposal by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained personnel in a licensed facility.
-
Never dispose of this compound down the drain, as it may have long-lasting adverse effects on aquatic ecosystems.[1]
-
Summary of Hazards for Related Pyrazole Compounds
For a comparative overview, the following table summarizes the hazard classifications for various pyrazole derivatives as found in their Safety Data Sheets. This information underscores the need for cautious handling of this compound.
| Hazard Classification | 3,5-Dimethylpyrazole[4] | 4-fluoro-1H-pyrazole-3-carboxylic acid[2] | 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide[5] | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[3] | Pyrazole[6] |
| Acute Oral Toxicity | ✓ | ✓ | ✓ | ✓ | ✓ |
| Skin Corrosion/Irritation | ✓ | ✓ | ✓ | ✓ | |
| Serious Eye Damage/Irritation | ✓ | ✓ | ✓ | ✓ | |
| Respiratory Tract Irritation | ✓ | ✓ | ✓ | ||
| Reproductive Toxicity | ✓ | ||||
| Specific Target Organ Toxicity | ✓ | ✓ | |||
| Aquatic Toxicity | ✓ |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides guidance based on available information for similar chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This compound should be treated as hazardous waste.
References
Essential Safety and Operational Guide for 4-fluoro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-fluoro-3,5-dimethyl-1H-pyrazole. The following procedures are based on safety data for structurally similar fluorinated pyrazole compounds and are intended to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of personal protective equipment are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against chemical splashes and airborne particles.[1][2][3][4] |
| Face | Face shield | Recommended in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of degradation or puncture before use.[1][2][4] |
| Body | Laboratory coat | A standard lab coat is necessary to protect against skin contact.[1][4] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[1][3] A risk assessment should determine the specific type of respirator. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
In Case of a Spill :
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][4]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to protect both human health and the environment.
-
Waste Segregation :
-
Solid Waste : Collect any unused or expired solid compound in a clearly labeled, sealed container.[8] Materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, should also be placed in a designated solid chemical waste container.[5][8]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not dispose of this chemical down the drain.[1][6][8]
-
-
Storage of Waste :
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure that incompatible waste streams are segregated.[5]
-
-
Professional Disposal :
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
